molecular formula C7H6ClNO B146230 3-Chlorobenzamide CAS No. 618-48-4

3-Chlorobenzamide

货号: B146230
CAS 编号: 618-48-4
分子量: 155.58 g/mol
InChI 键: MJTGQALMWUUPQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chlorobenzamide is a valuable chemical scaffold in scientific research, particularly in the development of novel synthetic methodologies and the exploration of pharmacologically active compounds. In synthetic chemistry, it serves as a key substrate in transition-metal-catalyzed C-H activation processes. For instance, it is employed in enantioselective cobalt(III)-catalyzed [4+1] annulation reactions with cyclopropenes to construct chiral isoindolinones, which are structures relevant in medicinal chemistry . Furthermore, derivatives of this compound are utilized in the synthesis of more complex molecular architectures, such as NNN pincer-type ligands, which are prominent in coordination chemistry and catalysis due to their ability to form robust complexes with transition metals . The compound also serves as a building block in the synthesis of benzamide derivatives via gold(I)-mediated intramolecular transamidation of thiourea precursors . In pharmacological research, benzamide-triazole hybrids designed from structures like this compound have been investigated for their binding affinity to GABA_A receptors, showing potential for the development of new anticonvulsant agents .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTGQALMWUUPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210799
Record name Benzamide, m-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-48-4
Record name 3-Chlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=618-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, m-chloro- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10210799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-chlorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.596
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Chlorobenzamide: Chemical Properties and Structure

This document provides a comprehensive overview of the core chemical properties and structural information for this compound (CAS RN: 618-48-4). The information is compiled to serve as a technical resource, presenting data in an accessible format for easy reference and application in research and development.

Chemical Identity and Structure

This compound, also known as m-Chlorobenzamide, is an organic compound classified as a derivative of benzamide.[1] The structure consists of a benzene ring substituted with a chlorine atom at the meta (3-) position and an amide group.[1]

Structural Identifiers

The following table summarizes the key identifiers for this compound.

IdentifierValueReference
IUPAC Name This compound[2][3]
CAS Number 618-48-4[1][2][4][5]
Molecular Formula C₇H₆ClNO[1][2][4][5]
Molecular Weight 155.58 g/mol [4][5]
Canonical SMILES C1=CC(=C(C=C1)Cl)C(=O)N[4]
InChI InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)[2]
InChIKey MJTGQALMWUUPQM-UHFFFAOYSA-N[2]
PubChem CID 69254[3][6]
MDL Number MFCD00014799[1][4]
Chemical Structure Diagram

The 2D chemical structure of this compound illustrates the arrangement of atoms and bonds.

G C1 C2 C1->C2 C7 C C1->C7 C3 C2->C3 C4 C3->C4 Cl1 Cl C3->Cl1 C5 C4->C5 C6 C5->C6 C6->C1 O1 O C7->O1 C7->O1 O N1 NH₂ C7->N1 C7->N1 NH₂ H1 H N1->H1 H2 H N1->H2 p1 p1->C7 C p2 p1->p2 p3 p2->p3 p3->Cl1 Cl p4 p3->p4 p5 p4->p5 p6 p5->p6 p6->p1

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for handling, storage, and application in various experimental settings.

PropertyValueReference
Appearance White to almost white powder/crystal[1][7]
Melting Point 133-137 °C[1][8][9]
Boiling Point 99-100 °C at 15 Torr; 273.7 °C at 760 mmHg[1][8]
Density ~1.22 - 1.30 g/cm³ (estimate)[1][8]
Solubility Soluble in Methanol; Hardly soluble in water; Soluble in ethanol and chloroform.[1][10]
Vapor Pressure 0.00563 mmHg at 25 °C[1]
Flash Point 119.4 °C[1][8]
pKa (Predicted) 15.41 ± 0.50[1][9]
LogP 1.44 - 2.14[4][8][11]
Storage Sealed in a dry place at room temperature.[1][9]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary to individual research labs and manufacturers, this section outlines the general methodologies for its synthesis and characterization based on established chemical principles and available data.

General Synthesis Protocol

The synthesis of this compound is commonly achieved through the amidation of an activated carboxylic acid derivative, such as an acyl chloride, with ammonia.[1]

Reaction: 3-Chlorobenzoyl chloride reacts with ammonia to yield this compound and ammonium chloride.

Materials and Reagents:

  • 3-Chlorobenzoyl chloride

  • Ammonium hydroxide (aqueous solution) or ammonia gas

  • An appropriate organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Deionized water

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: Dissolve 3-Chlorobenzoyl chloride in a suitable anhydrous organic solvent in a reaction vessel equipped with a magnetic stirrer and cooled in an ice bath.

  • Ammonia Addition: Slowly add an excess of concentrated ammonium hydroxide solution dropwise to the stirred solution. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and should be maintained at a low temperature (0-5 °C).

  • Reaction Monitoring: Stir the mixture for several hours at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, add water to the mixture to dissolve the ammonium chloride byproduct.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, crystalline this compound.

G start Starting Materials (3-Chlorobenzoyl Chloride, Ammonia) dissolve Dissolve 3-Chlorobenzoyl Chloride in Anhydrous Solvent start->dissolve cool Cool Reaction Vessel (0-5 °C) dissolve->cool add Slowly Add Excess Ammonia Solution cool->add react Stir at Room Temperature (Monitor by TLC) add->react workup Quench with Water & Extract with Organic Solvent react->workup purify Wash, Dry, and Concentrate Organic Phase workup->purify recrystallize Recrystallize Crude Product purify->recrystallize end Pure this compound recrystallize->end G cluster_0 Identity & Structure Confirmation cluster_1 Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) Conclusion Verified Structure & Purity >98% NMR->Conclusion IR IR Spectroscopy IR->Conclusion MS Mass Spectrometry MS->Conclusion HPLC HPLC / UPLC HPLC->Conclusion MP Melting Point Analysis MP->Conclusion Sample Synthesized Sample of this compound Sample->NMR Sample->IR Sample->MS Sample->HPLC Sample->MP

References

An In-depth Technical Guide to the Synthesis of 3-Chlorobenzamide from 3-Chlorobenzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of 3-chlorobenzamide, a valuable intermediate in pharmaceutical and materials science, from 3-chlorobenzoyl chloride. This guide details the underlying chemical principles, a step-by-step experimental protocol, and expected quantitative outcomes.

Introduction

The conversion of acyl chlorides to primary amides is a fundamental and widely utilized transformation in organic synthesis. The reaction between 3-chlorobenzoyl chloride and ammonia to yield this compound is a classic example of nucleophilic acyl substitution. This process is highly efficient and proceeds readily under standard laboratory conditions. This compound serves as a crucial building block for the synthesis of a variety of more complex molecules with potential applications in drug discovery and development.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of ammonia on the electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. This initial addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the reformation of the carbonyl double bond and the elimination of a chloride ion. A proton transfer step then yields the final this compound product and ammonium chloride as a byproduct. The overall reaction is illustrated below:

Reaction: 3-Chlorobenzoyl Chloride + 2 NH₃ → this compound + NH₄Cl

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound from 3-chlorobenzoyl chloride.

ParameterValueReference
Reactants
3-Chlorobenzoyl Chloride1.0 equivalentGeneral Protocol
Concentrated Aqueous AmmoniaExcessGeneral Protocol
Product
This compound Molecular FormulaC₇H₆ClNO[1]
This compound Molecular Weight155.58 g/mol [1]
This compound Melting Point133-137 °C
Reaction Conditions
SolventWater (from aqueous ammonia)General Protocol
TemperatureCooled (ice bath), then room temperatureGeneral Protocol
Reaction Time~30 minutesGeneral Protocol
Yield
Theoretical YieldDependent on starting material quantity
Expected YieldHigh (typically >90% for analogous reactions)

Experimental Protocol

This protocol is adapted from general procedures for the amidation of benzoyl chlorides with ammonia.

Materials and Equipment
  • 3-Chlorobenzoyl Chloride

  • Concentrated Aqueous Ammonia (e.g., 28-30%)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel (optional, for controlled addition)

  • Büchner funnel and filter paper

  • Vacuum flask

  • Beaker

  • Rotary evaporator (optional)

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Procedure
  • Reaction Setup: In a well-ventilated fume hood, place a magnetic stir bar in a round-bottom or Erlenmeyer flask. Add an excess of cold, concentrated aqueous ammonia to the flask and cool it in an ice bath with stirring.

  • Addition of 3-Chlorobenzoyl Chloride: Slowly and carefully add 3-chlorobenzoyl chloride dropwise to the cold, stirred ammonia solution. The reaction is exothermic and will produce a white precipitate of this compound and ammonium chloride.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-20 minutes, then allow it to warm to room temperature and stir for another 10-15 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove most of the ammonium chloride.

  • Purification by Recrystallization: Transfer the crude this compound to a beaker and add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

  • Characterization: Determine the melting point of the dried product and characterize it using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Characterization of this compound

Physical Properties
  • Appearance: White to almost white crystalline powder.

  • Melting Point: 133-137 °C.

Spectroscopic Data
  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) 8.16 (br s, 1H, NH), 7.96 (t, J=1.8 Hz, 1H, Ar-H), 7.88 (dt, J=7.7, 1.3 Hz, 1H, Ar-H), 7.61 (ddd, J=8.0, 2.1, 1.0 Hz, 1H, Ar-H), 7.52 (t, J=7.9 Hz, 1H, Ar-H).[2]

  • ¹³C NMR (DMSO-d₆): Chemical shifts for the aromatic carbons and the carbonyl carbon are expected in the regions of δ 125-138 ppm and ~167 ppm, respectively. Specific shifts would be: C=O, Ar-C(Cl), Ar-CH, Ar-C(C=O).[2]

  • IR Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amide (around 3350 and 3170 cm⁻¹), the C=O stretching of the amide (around 1660 cm⁻¹), and C-Cl stretching in the aromatic region.

Mandatory Visualizations

Reaction Workflow

reaction_workflow cluster_reactants Reactants cluster_process Process cluster_product Product r1 3-Chlorobenzoyl Chloride p1 Reaction in Ice Bath r1->p1 r2 Aqueous Ammonia r2->p1 p2 Filtration p1->p2 Crude Product p3 Recrystallization p2->p3 Purification prod This compound p3->prod Pure Product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism start 3-Chlorobenzoyl Chloride + Ammonia intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack elimination Chloride Elimination intermediate->elimination Collapse of Intermediate product This compound elimination->product Proton Transfer

Caption: Mechanism of this compound formation.

References

An In-depth Technical Guide to 3-Chlorobenzamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorobenzamide, a versatile chemical intermediate with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides established synthesis protocols, and explores its applications, particularly as a scaffold for enzyme inhibitors.

Core Properties of this compound

This compound is a white crystalline solid at room temperature. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference
CAS Number 618-48-4[1][2][3][4]
Molecular Formula C₇H₆ClNO[1][2][3]
Molecular Weight 155.58 g/mol [1][2]
Melting Point 133-136 °C
Appearance White to almost white crystalline powder
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and chloroform.

Synthesis of this compound: Experimental Protocols

There are two primary and reliable methods for the synthesis of this compound: the amidation of 3-chlorobenzoyl chloride and the hydrolysis of 3-chlorobenzonitrile. Both methods are detailed below.

Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride

This is a widely used method involving the reaction of 3-chlorobenzoyl chloride with ammonia. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol:

  • Preparation of 3-Chlorobenzoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, combine 3-chlorobenzoic acid (1 equivalent) with an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents.

    • Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-chlorobenzoyl chloride.

  • Amidation of 3-Chlorobenzoyl Chloride:

    • Dissolve the crude 3-chlorobenzoyl chloride in an inert anhydrous solvent such as diethyl ether or dichloromethane in a flask cooled in an ice bath.

    • Slowly add a concentrated aqueous solution of ammonia (a slight excess) to the stirred solution.

    • Continue stirring for 1-2 hours at room temperature.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with cold water to remove any ammonium chloride byproduct and then with a small amount of cold diethyl ether.

    • Dry the product under vacuum to yield pure this compound.

Protocol 2: Hydrolysis of 3-Chlorobenzonitrile

This method involves the conversion of the nitrile group of 3-chlorobenzonitrile to a primary amide. This can be achieved through either acid- or base-catalyzed hydrolysis. Some ruthenium catalysts have also been shown to effectively catalyze this hydrolysis.[3]

Experimental Protocol (Base-Catalyzed Hydrolysis):

  • In a round-bottom flask, dissolve 3-chlorobenzonitrile in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Add a solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 1.5-2 equivalents), to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., HCl) until the pH is neutral.

  • The this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Applications in Drug Development: A Scaffold for Enzyme Inhibitors

The benzamide functional group is a key structural motif in a variety of pharmacologically active compounds. Notably, derivatives of benzamide have been extensively investigated as inhibitors of two crucial enzyme families in cancer therapy: Poly(ADP-ribose) polymerase (PARP) and Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1).

Benzamides as PARP Inhibitors

PARP enzymes, particularly PARP1, play a critical role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (such as those with BRCA mutations), inhibiting PARP1 can lead to synthetic lethality, a state where the combination of two non-lethal defects results in cell death. 3-Aminobenzamide, a close structural analog of this compound, is a well-known PARP inhibitor. This suggests that the this compound scaffold could be a valuable starting point for the design of novel and potent PARP inhibitors.

Benzamides as ROR1 Inhibitors

ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers and is involved in promoting cell proliferation, survival, and migration. Recent studies have identified benzamide derivatives as potent inhibitors of ROR1. For instance, a series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have demonstrated significant anti-cancer properties with IC50 values in the low micromolar range against several non-small cell lung cancer cell lines.[5] One promising compound from this series, 7h, exhibited an IC50 of 3.5 µM against H1975 cells.[5]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which this compound derivatives may act, the following diagrams illustrate a key signaling pathway and a general experimental workflow for the synthesis and evaluation of such compounds.

PARP1_DNA_Repair_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymerization PARP1->PAR catalyzes Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment signals for DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor This compound Derivative (Potential PARP Inhibitor) Inhibitor->PARP1 inhibits

PARP1 Signaling in DNA Single-Strand Break Repair.

ROR1_Signaling_Pathway Wnt5a Wnt5a ROR1 ROR1 Receptor Wnt5a->ROR1 binds to PI3K_AKT PI3K/AKT Pathway ROR1->PI3K_AKT activates Cell_Survival Cell Proliferation & Survival PI3K_AKT->Cell_Survival Inhibitor This compound Derivative (Potential ROR1 Inhibitor) Inhibitor->ROR1 inhibits

Simplified ROR1 Signaling Pathway in Cancer.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction with Functionalized Moiety Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (e.g., PARP, ROR1) Characterization->Enzyme_Assay Test Compound Cell_Assay Cell-Based Assay (e.g., Cytotoxicity, Proliferation) Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

General Experimental Workflow for Benzamide Derivatives.

References

physical and chemical properties of 3-Chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Chlorobenzamide. The information is curated for professionals in research and development, with a focus on structured data presentation, detailed experimental methodologies, and logical workflow visualization.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amide with the chemical formula C₇H₆ClNO. It presents as a white crystalline solid and is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueUnitSource(s)
Molecular Formula C₇H₆ClNO-[1][2][3][4][5][6]
Molecular Weight 155.58 g/mol [1][2][3][4][5][6]
Melting Point 133 - 137°C[1][4][7]
Boiling Point 99 - 100 (at 15 Torr)°C[1][7]
Density ~1.219 - 1.295g/cm³[1][4]
Solubility Soluble in Methanol, Ethanol, Chloroform. Sparingly soluble in water.-[1][7]
pKa 15.41 ± 0.50 (Predicted)-[1][7]
LogP (Octanol/Water Partition Coefficient) 1.439 - 2.139-[3][4]
Vapor Pressure 0.00563mmHg at 25°C[1]
Flash Point 119.4°C[1][4]
Refractive Index ~1.562 - 1.582 (Estimate)-[1][4][7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound, typically run in DMSO-d₆, shows characteristic signals for the aromatic protons and the amide protons. The aromatic protons appear as a complex multiplet in the range of 7.5-8.2 ppm, while the amide protons (NH₂) typically appear as two broad singlets.[8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule, with distinct signals for the carbonyl carbon and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include those for the N-H stretching of the amide group (around 3100-3500 cm⁻¹), the C=O stretching of the amide carbonyl (around 1650 cm⁻¹), and C-Cl stretching in the aromatic ring (typically in the fingerprint region).[6][9][10][11]

  • Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.[6][12]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the amidation of 3-chlorobenzoyl chloride with ammonia.

Materials:

  • 3-Chlorobenzoyl chloride

  • Concentrated aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorobenzoyl chloride in dichloromethane. Cool the solution in an ice bath to 0-5 °C.

  • Amidation: While stirring vigorously, slowly add an excess of cold concentrated aqueous ammonia to the flask. A white precipitate of this compound will form. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction is complete.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium bicarbonate solution to remove any unreacted starting material and byproducts.

  • Isolation of Crude Product: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution and remove the dichloromethane using a rotary evaporator to yield the crude this compound.

  • Purification: Recrystallize the crude product from a hot ethanol/water mixture to obtain pure, crystalline this compound.

  • Drying: Dry the purified crystals under vacuum.

Characterization Protocol

To confirm the identity and purity of the synthesized this compound, the following characterization techniques should be employed:

  • Melting Point Determination: Measure the melting point of the purified product and compare it to the literature value. A sharp melting point close to the reported value is indicative of high purity.

  • NMR Spectroscopy (¹H and ¹³C): Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.

  • IR Spectroscopy: Obtain an IR spectrum of the product (e.g., as a KBr pellet or using an ATR accessory). The presence of characteristic functional group frequencies will confirm the structure.

  • Mass Spectrometry: Analyze the product by mass spectrometry to determine its molecular weight and fragmentation pattern, which should be consistent with this compound.

Mandatory Visualization

Due to the limited availability of specific signaling pathway data for this compound in the public domain, a logical workflow diagram for its synthesis is provided below. This diagram illustrates the key steps from starting materials to the purified final product, as detailed in the experimental protocol.

Synthesis_Workflow_3_Chlorobenzamide Start Starting Materials: 3-Chlorobenzoyl Chloride Concentrated Ammonia Reaction Amidation Reaction (in Dichloromethane, 0-5 °C) Start->Reaction Workup Aqueous Work-up: - Water Wash - NaHCO₃ Wash Reaction->Workup Drying Drying of Organic Layer (Anhydrous MgSO₄) Workup->Drying Evaporation Solvent Evaporation (Rotary Evaporator) Drying->Evaporation CrudeProduct Crude this compound Evaporation->CrudeProduct Purification Purification: Recrystallization (Ethanol/Water) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct Characterization Characterization: - Melting Point - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry FinalProduct->Characterization

Caption: Synthesis Workflow for this compound.

References

A Technical Guide to the Solubility of 3-Chlorobenzamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzamide in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide focuses on providing a thorough understanding of its qualitative solubility, detailed experimental protocols for accurate solubility determination, and a logical framework for solvent selection.

Introduction to this compound and its Solubility

This compound (C₇H₆ClNO) is a substituted aromatic amide with applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification processes such as crystallization, and the formulation of commercial products. The molecule's structure, featuring a polar amide group and a moderately nonpolar chlorophenyl ring, suggests a nuanced solubility profile across solvents of varying polarities.

Quantitative Solubility Data

Precise, temperature-dependent solubility data for this compound is not extensively reported in scientific literature. However, based on qualitative statements and data for structurally related compounds, an estimated solubility profile can be presented. It is crucial for researchers to experimentally determine the solubility for their specific applications.

Table 1: Estimated and Reported Solubility of this compound and Related Compounds in Select Organic Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Estimated/Reported Solubility of this compoundNotes
MethanolCH₃OH32.7Soluble[2]
EthanolC₂H₅OH24.5Soluble[1]
AcetoneC₃H₆O20.7Sparingly soluble to solubleA related compound, N-chloro-chlorobenzamide, has a reported solubility of 0.3% in boiling acetone.
ChloroformCHCl₃4.8Soluble[1]
WaterH₂O80.1Very slightly soluble (log10WS = -2.33 mol/L)[3]

Note: The qualitative descriptions "Soluble" and "Sparingly soluble" are based on general chemical literature. For precise applications, experimental determination is highly recommended.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable quantitative solubility data for this compound, standardized experimental methods are essential. The following protocols describe common and well-validated techniques for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Shake-Flask Method)

The gravimetric or shake-flask method is a widely used and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask within a shaker bath).

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached (typically 24-72 hours). The presence of undissolved solid is essential to confirm saturation.

  • Phase Separation: After equilibration, the suspension is allowed to settle. A clear aliquot of the saturated solution is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of solid particles.

  • Solvent Evaporation: The accurately weighed aliquot of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

  • Quantification: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/100 mL or mole fraction).

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.

Methodology:

  • Preparation of a Saturated Solution and Phase Separation: Follow steps 1-3 of the Gravimetric Method.

  • Preparation of a Calibration Curve: A series of standard solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The filtered saturated solution is diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The absorbance of the diluted solution is measured at λmax.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve. The original concentration of the saturated solution (i.e., the solubility) is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the logical workflow for solubility determination and solvent selection.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_quantification Quantification cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess equilibrate Equilibrate at constant temperature add_excess->equilibrate filter_solution Filter to remove undissolved solid equilibrate->filter_solution gravimetric Gravimetric Method: Evaporate solvent and weigh residue filter_solution->gravimetric spectrophotometric Spectrophotometric Method: Dilute and measure absorbance filter_solution->spectrophotometric solubility_data Quantitative Solubility Data gravimetric->solubility_data spectrophotometric->solubility_data

Caption: Experimental Workflow for Solubility Determination.

solvent_selection_logic start Define Application Requirement (e.g., high solubility for reaction, controlled precipitation for crystallization) consider_polarity Consider Solvent Polarity ('Like Dissolves Like') start->consider_polarity consider_hbond Evaluate Hydrogen Bonding Capacity start->consider_hbond preliminary_screen Perform Preliminary Screening (small-scale solubility tests) consider_polarity->preliminary_screen consider_hbond->preliminary_screen quantitative_determination Conduct Quantitative Solubility Determination (e.g., Shake-Flask Method) preliminary_screen->quantitative_determination optimize Optimize Solvent System (e.g., co-solvents, temperature) quantitative_determination->optimize final_selection Final Solvent Selection optimize->final_selection

Caption: Logical Flow for Solvent Selection.

Conclusion

While a comprehensive public database of quantitative solubility data for this compound in a wide range of organic solvents is currently lacking, this guide provides the necessary theoretical background and practical methodologies for researchers to determine this crucial parameter. By employing standardized experimental protocols such as the gravimetric method or UV-Vis spectrophotometry, scientists and drug development professionals can generate the accurate data required for process optimization, formulation development, and fundamental research. The provided workflows offer a systematic approach to both the experimental determination of solubility and the logical selection of appropriate solvent systems.

References

The Core Mechanism of Action of 3-Chlorobenzamide in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. The strategic placement of substituents on the benzamide scaffold can profoundly influence the molecule's electronic properties, lipophilicity, and ultimately, its interaction with biological targets. This technical guide focuses on the mechanism of action of 3-Chlorobenzamide, a halogenated benzamide, in cancer cells. While direct experimental evidence for this compound is still emerging, computational studies and extensive research on closely related benzamide derivatives provide a strong foundation for understanding its potential as an anticancer agent. This document summarizes the current knowledge, presents quantitative data from related compounds, details relevant experimental protocols, and visualizes the hypothesized signaling pathways.

Computational Insights into this compound's Anticancer Potential

Recent in silico studies have explored the therapeutic promise of this compound against specific cancer types. A 2024 study utilized density functional theory (DFT) and molecular docking to analyze the vibrational spectral characteristics and binding affinities of this compound against key protein targets in ovarian and breast cancer.[1][2] The computational docking analysis revealed that this compound exhibits strong binding affinities with human matrix metalloproteinase-2 (an ovarian cancer inhibitor target) and human progesterone and allosteric inhibitors (breast cancer inhibitor targets).[1][2] These findings, comparable to the binding affinities of standard drugs, suggest that this compound is a promising therapeutic candidate for these malignancies.[1][2] However, it is crucial to note that these computational predictions require experimental validation to confirm the biological activity.

Hypothesized Mechanism of Action: Insights from Benzamide Derivatives

Extensive research on N-substituted and other benzamide derivatives has elucidated a common mechanism of action in cancer cells, which is highly likely to be shared by this compound. This mechanism primarily involves the induction of apoptosis through the intrinsic pathway and cell cycle arrest at the G2/M phase.

Induction of Apoptosis

The prevailing evidence suggests that benzamide derivatives trigger programmed cell death in cancer cells via the mitochondrial-mediated intrinsic apoptotic pathway.[3] This cascade of events is initiated by intracellular stress, leading to a series of well-orchestrated molecular events:

  • Cytochrome c Release: The compound induces mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytosol.[3]

  • Apoptosome Formation and Caspase-9 Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1) and pro-caspase-9, forming a complex known as the apoptosome. This proximity facilitates the auto-activation of caspase-9, an initiator caspase.[3]

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.

  • PARP Cleavage and Cell Death: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair. Cleavage of PARP renders it inactive, preventing DNA repair and pushing the cell towards apoptosis. This ultimately leads to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The following diagram illustrates the proposed intrinsic apoptotic pathway induced by benzamide derivatives.

cluster_stress cluster_mitochondrion Mitochondrion cluster_cytosol This compound This compound Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Cytochrome_c_mito Cytochrome c Bax->Cytochrome_c_mito Promotes release Bcl-2->Cytochrome_c_mito Inhibits release Cytochrome_c_cyto Cytochrome c Cytochrome_c_mito->Cytochrome_c_cyto Apoptosome Apoptosome Cytochrome_c_cyto->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cancer_Cells Cancer Cell Culture Treatment Treat with this compound (and vehicle control) Cancer_Cells->Treatment Harvest Harvest and Fix Cells Treatment->Harvest Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow_Cytometry Analyze by Flow Cytometry Stain->Flow_Cytometry Data_Analysis Quantify Cell Cycle Phases (G1, S, G2/M) Flow_Cytometry->Data_Analysis

References

3-Chlorobenzamide: A Linchpin in the Synthesis of Targeted Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 13, 2025 – In the intricate world of pharmaceutical synthesis, the strategic selection of precursor molecules is paramount to the efficient and successful development of novel drug candidates. 3-Chlorobenzamide, a readily available aromatic amide, has emerged as a crucial building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of the role of this compound as a precursor, with a specific focus on its application in the synthesis of the BRAF inhibitor, Vemurafenib.

Introduction to this compound

This compound is a white crystalline solid with the chemical formula C₇H₆ClNO.[1] It serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of its aromatic ring and the amide functional group. Its chlorine substituent at the meta-position offers a site for various chemical modifications, making it an attractive starting material for the construction of more complex molecular architectures.

Vemurafenib: A Case Study in Targeted Therapy

Vemurafenib is a potent inhibitor of the B-Raf enzyme, specifically targeting the V600E mutation, which is prevalent in a significant percentage of melanomas and other cancers.[2][3][4] This mutation leads to the constitutive activation of the MAPK/ERK signaling pathway, driving uncontrolled cell proliferation.[2][5][6] Vemurafenib's mechanism of action involves the direct inhibition of this mutated kinase, thereby halting the downstream signaling cascade and inducing cancer cell apoptosis.

The synthesis of Vemurafenib is a multi-step process that involves the coupling of two key intermediates: a pyrrolopyridine core and a functionalized aniline derivative. While various synthetic routes have been reported, a plausible pathway can be envisioned that utilizes this compound as a precursor for the crucial aniline intermediate.

Proposed Synthetic Pathway from this compound to Vemurafenib Intermediate

While a direct, one-pot synthesis from this compound to the final Vemurafenib aniline intermediate is not prominently documented, a logical multi-step synthetic route can be proposed based on established organic chemistry principles. This pathway highlights the versatility of this compound as a starting material.

G A This compound B 3-Chlorobenzoic Acid A->B C 3-Chloro-2,4-difluorobenzoic Acid B->C Fluorination D 3-Amino-2,4-difluorobenzoic Acid C->D E N-(3-Amino-2,4-difluorophenyl) propane-1-sulfonamide D->E Sulfonylation F Vemurafenib Aniline Intermediate E->F

Caption: Proposed synthetic workflow from this compound.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the key transformations in the proposed synthesis of the Vemurafenib aniline intermediate, starting from a closely related precursor, 3-chlorobenzoic acid.

Step 1: Synthesis of 3-Chlorobenzoyl chloride from 3-Chlorobenzoic acid

  • Reaction: A solution of 3-chlorobenzoic acid (30 g, 191.61 mmol) in thionyl chloride (200 ml) is stirred overnight at 90°C.[7]

  • Work-up: The resulting mixture is concentrated under vacuum.[7]

  • Product: 3-Chlorobenzoyl chloride is obtained as a light yellow oil.[7]

  • Yield: 90%[7]

Step 2: Synthesis of N-(3-Acetylphenyl)-3-chlorobenzamide

  • This step demonstrates a typical amidation reaction using the synthesized 3-chlorobenzoyl chloride.

  • Reactants: 3-Aminoacetophenone and 3-Chlorobenzoyl chloride are reacted to form N-(3-Acetylphenyl)-3-chlorobenzamide.

Step 3: Synthesis of the Pyrrolopyridine Core (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine)

  • Reaction: 5-Bromo-1H-pyrrolo[2,3-b]pyridine is reacted with 4-chlorophenylboronic acid in the presence of a palladium catalyst (such as Pd(dppf)Cl₂) and a base (like K₂CO₃).[8]

  • Solvent: A mixture of dioxane and water is typically used.[8]

  • Temperature: The reaction is heated to 80°C.[8]

  • Reaction Time: 16 hours.[8]

Step 4: Synthesis of the Aniline Intermediate (N-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamide)

  • Reaction: 3-bromo-2,4-difluoroaniline is reacted with propane-1-sulfonyl chloride in the presence of triethylamine.[8]

  • Solvent: Dichloromethane (CH₂Cl₂).[8]

  • Reaction Time: 16 hours at 20°C.[8]

  • Yield: This reaction proceeds in two steps, with an initial double alkylation product forming in 79% yield, followed by a selective deprotection to give the desired mono-substituted aniline in 99% yield.[8]

Step 5: Final Assembly of Vemurafenib

  • Reaction: The pyrrolopyridine core is coupled with the functionalized aniline intermediate. The specific reaction is a carbonylative Stille coupling using [¹¹C]CO, an aryliodide, and a stannane precursor.[8]

  • Catalyst: Pd₂(dba)₃ and triphenylarsine.[8]

  • Solvent: Tetrahydrofuran (THF).[8]

  • Temperature: 100°C for 5 minutes.[8]

  • Purification: The final product is purified by HPLC.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps leading to Vemurafenib and its intermediates.

Table 1: Synthesis of Vemurafenib Precursors

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
13-Chlorobenzoic acid3-Chlorobenzoyl chlorideThionyl chloride-90Overnight90-
35-Bromo-1H-pyrrolo[2,3-b]pyridine5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine4-chlorophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O8016--
43-bromo-2,4-difluoroanilineN-(3-bromo-2,4-difluorophenyl)propane-1-sulfonamidepropane-1-sulfonyl chloride, Et₃NCH₂Cl₂201678 (overall)-

Table 2: Final Synthesis and Characterization of [¹¹C]Vemurafenib

PropertyValue
Radiochemical Yield21 ± 4% (decay corrected)[8]
Radiochemical Purity> 99%[8]
Specific Activity55 ± 18 GBq/μmol[8]
Synthesis Time35 ± 2 minutes[8]

The MAPK Signaling Pathway and Vemurafenib's Mechanism of Action

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, differentiation, and survival.[9] In many cancers, mutations in components of this pathway, such as the BRAF gene, lead to its constitutive activation and uncontrolled cell division.[3][6]

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylation Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Vemurafenib inhibits the mutated BRAF V600E, blocking the MAPK pathway.

The BRAF V600E mutation results in a constitutively active BRAF protein, which continuously signals downstream to MEK and ERK, leading to persistent pro-proliferative gene expression.[2][4] Vemurafenib acts as a potent and selective inhibitor of this mutated BRAF kinase, preventing the phosphorylation of MEK and effectively shutting down the aberrant signaling cascade.[3][5] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600E mutation.

Conclusion

This compound serves as a valuable and versatile precursor in the synthesis of complex pharmaceutical agents. Its utility is exemplified in the potential synthetic pathways leading to crucial intermediates for the targeted cancer therapy drug, Vemurafenib. The ability to leverage such readily available starting materials is a cornerstone of efficient drug development. A thorough understanding of the synthetic transformations and the biological pathways targeted by the final drug product is essential for researchers and scientists in the field of drug discovery and development. Further research into optimizing synthetic routes from this compound and similar precursors will continue to be a significant area of focus in medicinal chemistry.

References

Unveiling the Therapeutic Potential: A Technical Guide to 3-Chlorobenzamide Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-chlorobenzamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Their potential as therapeutic agents stems from their ability to interact with a variety of biological targets, modulating key cellular processes implicated in cancer, inflammation, and infectious diseases. This technical guide provides an in-depth analysis of the primary therapeutic targets of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Mechanisms of Action

Research has identified several key molecular targets for this compound derivatives, highlighting their potential in various therapeutic areas:

  • Anticancer Activity: A significant focus of research has been on the anticancer properties of these derivatives. They have been shown to target several key proteins and pathways involved in cancer cell proliferation, survival, and metastasis.

  • Anti-inflammatory Effects: Certain this compound derivatives exhibit potent anti-inflammatory properties by modulating critical inflammatory signaling pathways.

  • Antimicrobial Potential: The this compound scaffold has also been explored for its antimicrobial activity, with derivatives showing efficacy against bacterial pathogens.

This guide will delve into the specifics of these interactions, focusing on the following validated targets:

  • Poly (ADP-ribose) Polymerase (PARP)

  • Nuclear Factor-kappa B (NF-κB)

  • Smoothened (SMO) Receptor in the Hedgehog Signaling Pathway

  • Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

  • Filamenting Temperature-Sensitive Mutant Z (FtsZ)

Poly (ADP-ribose) Polymerase (PARP) Inhibition

Therapeutic Relevance: PARP inhibitors are a class of anticancer agents that exploit deficiencies in DNA repair mechanisms in cancer cells, a concept known as synthetic lethality. 3-Aminobenzamide, a related benzamide derivative, is a well-established PARP inhibitor.[1][2]

Mechanism of Action: 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP, binding to the enzyme's active site and preventing the synthesis of poly (ADP-ribose) chains. This disruption of DNA repair processes can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with pre-existing DNA repair defects.

Quantitative Data: PARP Inhibition
DerivativeTargetAssay SystemIC50 / KiReference
3-AminobenzamidePARPCHO CellsIC50: ~50 nM[3][4]
3-AminobenzamidePARPEnzyme AssayKi: 1.8 µM[2]
Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol outlines a general method for assessing PARP inhibition using a colorimetric assay.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a colorimetric substrate.

Workflow:

PARP_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection plate Coat 96-well plate with histones add_reagents Add PARP enzyme, activated DNA, biotinylated NAD+, and inhibitors to wells reagents Prepare reagents: - PARP enzyme - Activated DNA - Biotinylated NAD+ - Inhibitors (this compound derivatives) - Wash & Assay Buffers incubate Incubate to allow PARP reaction add_reagents->incubate wash1 Wash wells incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep incubate2 Incubate add_strep->incubate2 wash2 Wash wells incubate2->wash2 add_sub Add colorimetric substrate wash2->add_sub read Read absorbance add_sub->read

PARP Inhibition Assay Workflow

Detailed Steps:

  • Plate Preparation: Coat the wells of a 96-well plate with histone proteins.

  • Reagent Preparation: Prepare solutions of PARP enzyme, activated DNA (to stimulate PARP activity), biotinylated NAD+, and the this compound derivatives at various concentrations.

  • Reaction: To the histone-coated wells, add the PARP enzyme, activated DNA, biotinylated NAD+, and the test inhibitors. Incubate the plate to allow the PARP-mediated biotinylation of histones to occur.

  • Washing: Wash the wells to remove unbound reagents.

  • Detection:

    • Add a Streptavidin-HRP conjugate to the wells and incubate. The streptavidin will bind to the biotinylated ADP-ribose.

    • Wash the wells again to remove unbound conjugate.

    • Add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The signal intensity is inversely proportional to the PARP inhibitory activity of the compound.

Nuclear Factor-kappa B (NF-κB) Inhibition

Therapeutic Relevance: The NF-κB signaling pathway is a central regulator of inflammation and is also implicated in the survival and proliferation of cancer cells. Inhibition of this pathway is a key strategy for the development of anti-inflammatory and anticancer drugs.[5]

Mechanism of Action: Certain N-substituted benzamides, including derivatives of 3-chloroprocainamide, have been shown to inhibit the activation of NF-κB. This inhibition can prevent the transcription of pro-inflammatory cytokines like TNF-α and induce apoptosis in cancer cells.[5][6]

Quantitative Data: NF-κB Inhibition
DerivativeCell LineAssayConcentration for InhibitionReference
Metoclopramide (MCA)HeLaNF-κB Activation100-200 µM[5]
3-Chloroprocainamide (3-CPA)MouseTNF-α Production10-500 mg/kg (in vivo)[5]
Experimental Protocol: NF-κB Luciferase Reporter Assay

This protocol describes a common method for quantifying NF-κB activation and its inhibition.

Principle: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring the light produced upon addition of its substrate, luciferin.

Workflow:

NFkB_Luciferase_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection transfect Transfect cells with NF-κB luciferase reporter plasmid plate_cells Plate transfected cells in 96-well plate transfect->plate_cells add_inhibitor Add this compound derivatives plate_cells->add_inhibitor add_stimulant Add NF-κB stimulant (e.g., TNF-α) add_inhibitor->add_stimulant incubate Incubate add_stimulant->incubate lyse Lyse cells incubate->lyse add_luciferin Add luciferase substrate (luciferin) lyse->add_luciferin read Measure luminescence add_luciferin->read

NF-κB Luciferase Reporter Assay Workflow

Detailed Steps:

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or HeLa) with a plasmid containing the luciferase gene driven by an NF-κB-responsive promoter. A co-transfection with a control reporter plasmid (e.g., Renilla luciferase) is recommended for normalization.[7]

  • Cell Plating: Plate the transfected cells into a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the this compound derivatives.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce pathway activation.[7]

    • Incubate for a sufficient period to allow for luciferase expression.

  • Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement:

    • Add the luciferase assay reagent containing luciferin to the cell lysate.

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of luciferase and, therefore, to the level of NF-κB activation.[8]

Smoothened (SMO) Receptor in the Hedgehog Signaling Pathway

Therapeutic Relevance: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and is aberrantly activated in several types of cancer, including basal cell carcinoma and medulloblastoma. The Smoothened (SMO) receptor is a key component of this pathway and a major target for anticancer drug development.[9][10]

Mechanism of Action: In the absence of the Hh ligand, the Patched (PTCH) receptor inhibits SMO. Upon Hh binding to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of Gli transcription factors and target gene expression. Benzamide derivatives have been identified as potent antagonists of SMO, blocking the Hh pathway.[11][12][13]

Signaling Pathway: Hedgehog Signaling

Hedgehog_Signaling cluster_off Hedgehog OFF cluster_on Hedgehog ON cluster_drug Inhibition by this compound Derivative PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off represses Hh Hedgehog Ligand PTCH_on PTCH Hh->PTCH_on binds SMO_on SMO (active) PTCH_on->SMO_on inhibition relieved Gli_A Gli Activator SMO_on->Gli_A activates Target_Genes_on Target Genes ON Gli_A->Target_Genes_on activates Benzamide This compound Derivative Benzamide->SMO_on inhibits

Hedgehog Signaling Pathway and SMO Inhibition
Quantitative Data: Smoothened Antagonism

Experimental Protocol: Gli-Luciferase Reporter Assay for Hh Pathway Activity

Principle: This assay is similar to the NF-κB reporter assay but uses a luciferase gene under the control of a Gli-responsive promoter to measure the activity of the Hedgehog signaling pathway.

Detailed Steps:

  • Cell Line: Use a cell line that is responsive to Hh signaling, such as Shh-LIGHT2 cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

  • Treatment:

    • Plate the cells in a 96-well plate.

    • Treat the cells with a Hh pathway agonist (e.g., SAG or a conditioned medium containing the Shh ligand) in the presence or absence of varying concentrations of the this compound derivatives.

  • Incubation: Incubate the cells for a period sufficient to induce luciferase expression (e.g., 24-48 hours).

  • Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system. The ratio of firefly to Renilla luminescence indicates the level of Hh pathway activation.

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

Therapeutic Relevance: ROR1 is a receptor tyrosine kinase that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC), and is associated with cancer cell proliferation, migration, and invasion. This makes it an attractive therapeutic target.[3]

Mechanism of Action: ROR1 signaling is involved in pathways such as the Src survival pathway and the p38 apoptotic pathway. A series of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been developed as ROR1 inhibitors. These compounds can block the Src pathway, reactivate the p38 apoptotic pathway, and induce cell cycle arrest.[3]

Signaling Pathway: ROR1 Signaling

ROR1_Signaling ROR1 ROR1 Receptor Src Src Kinase ROR1->Src activates p38 p38 MAPK ROR1->p38 inhibits Proliferation Cell Proliferation & Survival Src->Proliferation Apoptosis Apoptosis p38->Apoptosis Inhibitor This compound Derivative Inhibitor->ROR1 inhibits MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection plate_cells Plate cells in 96-well plate add_compounds Add this compound derivatives at various concentrations plate_cells->add_compounds incubate Incubate for 24-72 hours add_compounds->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Read absorbance at ~570 nm solubilize->read

References

The Amide Moiety of 3-Chlorobenzamide: A Hub of Chemical Reactivity for Drug Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, understanding the reactivity of functional groups within a molecule is paramount for designing novel synthetic pathways and creating new chemical entities. 3-Chlorobenzamide, a readily available substituted aromatic amide, possesses a versatile amide group that can be chemically manipulated to yield a variety of important synthons. The electron-withdrawing nature of the chlorine atom at the meta position subtly influences the reactivity of both the aromatic ring and the amide functionality, making its study a compelling subject. This technical guide provides a comprehensive exploration of the key reactions involving the amide group of this compound: hydrolysis, reduction, dehydration, and the Hofmann rearrangement.

Hydrolysis: Conversion to 3-Chlorobenzoic Acid

The hydrolysis of the amide group in this compound to its corresponding carboxylic acid, 3-chlorobenzoic acid, is a fundamental transformation. This reaction can be effectively carried out under both acidic and basic conditions, typically requiring elevated temperatures to proceed at a reasonable rate. The stability of the amide bond necessitates forceful conditions for its cleavage.[1]

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release ammonia and the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the amide. The resulting tetrahedral intermediate expels an amide anion, which is a poor leaving group. However, the subsequent deprotonation of the carboxylic acid by the strongly basic amide anion drives the reaction to completion, forming a carboxylate salt. Acidic workup is then required to obtain the neutral carboxylic acid.

Table 1: Hydrolysis of this compound

Reaction ConditionProductReagentsTypical ConditionsNotes
Acidic Hydrolysis3-Chlorobenzoic AcidHCl or H₂SO₄RefluxThe reaction is driven to completion by the protonation of the liberated ammonia.
Basic Hydrolysis3-Chlorobenzoic AcidNaOH or KOHReflux, followed by acidic workupThe reaction initially forms the sodium or potassium salt of the carboxylic acid.
Experimental Protocol: Basic Hydrolysis of this compound (Adapted from Benzamide Hydrolysis)[1]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a 10% aqueous solution of sodium hydroxide (excess).

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas, which can be detected by its characteristic odor and its ability to turn moist red litmus paper blue.

  • Reaction Time: Continue refluxing for several hours until the evolution of ammonia ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Isolation: The 3-chlorobenzoic acid will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the final product.

Hydrolysis_Workflow cluster_hydrolysis Hydrolysis of this compound start This compound reagents NaOH (aq) / Heat start->reagents intermediate Sodium 3-Chlorobenzoate + NH₃ reagents->intermediate Saponification acid_workup HCl (aq) intermediate->acid_workup product 3-Chlorobenzoic Acid acid_workup->product Protonation

Caption: Workflow for the basic hydrolysis of this compound.

Reduction: Synthesis of 3-Chlorobenzylamine

The reduction of the amide functionality in this compound provides a direct route to 3-chlorobenzylamine, a valuable building block in medicinal chemistry. This transformation is typically achieved using powerful reducing agents, as the amide carbonyl is less reactive than that of ketones or aldehydes.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of amides.[2][3] The reaction proceeds via a complex mechanism involving the coordination of the aluminum to the carbonyl oxygen, followed by the delivery of hydride ions. The overall result is the conversion of the carbonyl group (C=O) into a methylene group (CH₂). The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).

Sodium Borohydride (NaBH₄): In contrast to LiAlH₄, sodium borohydride is generally not a strong enough reducing agent to reduce amides under standard conditions.[4][5]

Table 2: Reduction of this compound

ReagentProductSolventWorkupNotes
Lithium Aluminum Hydride (LiAlH₄)3-ChlorobenzylamineAnhydrous THF or Et₂OCareful addition of water, followed by aqueous baseHighly reactive and pyrophoric reagent; requires anhydrous conditions.[6]
Experimental Protocol: Reduction of this compound with LiAlH₄ (General Procedure)[3][8]
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (excess) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Amide: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup (Caution: Exothermic): Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. This is followed by the sequential addition of a 15% aqueous sodium hydroxide solution and then more water.

  • Isolation: Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-chlorobenzylamine. The product can be further purified by distillation.

Reduction_Mechanism cluster_reduction LiAlH₄ Reduction of an Amide amide This compound liAlH4 1) LiAlH₄, THF amide->liAlH4 workup 2) H₂O liAlH4->workup amine 3-Chlorobenzylamine workup->amine Reduction

Caption: General pathway for the reduction of this compound.

Dehydration: Formation of 3-Chlorobenzonitrile

The dehydration of this compound offers a direct route to 3-chlorobenzonitrile, a versatile intermediate in organic synthesis.[7] This transformation involves the elimination of a molecule of water from the primary amide group and can be accomplished using a variety of dehydrating agents.

Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), phosphoryl chloride (POCl₃), and cyanuric chloride. The choice of reagent can depend on the scale of the reaction and the presence of other functional groups in the molecule.

Table 3: Dehydration of this compound

Dehydrating AgentProductTypical ConditionsNotes
Thionyl Chloride (SOCl₂)3-ChlorobenzonitrileRefluxA common and effective reagent.
Phosphorus Pentoxide (P₂O₅)3-ChlorobenzonitrileHeatingA powerful but sometimes harsh dehydrating agent.
Cyanuric Chloride3-ChlorobenzonitrileRoom temperature in DMFA mild and efficient method.[8]
Experimental Protocol: Dehydration of this compound using Cyanuric Chloride (Adapted from 4-Bromobenzamide Dehydration)[10]
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.5 equivalents) in N,N-dimethylformamide (DMF) and cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: To the cooled solution, add cyanuric chloride (1 equivalent).

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 3-chlorobenzonitrile.

Dehydration_Pathway cluster_dehydration Dehydration of this compound start This compound reagent Dehydrating Agent (e.g., Cyanuric Chloride, SOCl₂) start->reagent product 3-Chlorobenzonitrile reagent->product - H₂O

Caption: Dehydration of this compound to 3-chlorobenzonitrile.

Hofmann Rearrangement: Synthesis of 3-Chloroaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[9] This reaction provides a synthetic route to 3-chloroaniline from this compound. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.

The standard conditions for the Hofmann rearrangement involve treating the amide with bromine in an aqueous solution of a strong base like sodium hydroxide. The electron-withdrawing nature of the chlorine atom in this compound is expected to decrease the rate of the rearrangement compared to unsubstituted benzamide.[10]

Table 4: Hofmann Rearrangement of this compound

ReagentsIntermediateProductTypical Conditions
Br₂, NaOH, H₂O3-Chlorophenyl isocyanate3-ChloroanilineHeating
Experimental Protocol: Hofmann Rearrangement of this compound (General Procedure)[11]
  • Preparation of Hypobromite Solution: In a flask cooled in an ice bath, prepare a solution of sodium hypobromite by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

  • Reaction with Amide: Add this compound to the cold sodium hypobromite solution and stir until the amide dissolves.

  • Rearrangement: Slowly warm the reaction mixture. The rearrangement to the isocyanate and subsequent hydrolysis to the amine will occur. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture and extract the 3-chloroaniline with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure. The crude 3-chloroaniline can be purified by distillation or column chromatography.

Hofmann_Rearrangement cluster_hofmann Hofmann Rearrangement amide This compound reagents Br₂, NaOH, H₂O amide->reagents isocyanate 3-Chlorophenyl Isocyanate reagents->isocyanate Rearrangement hydrolysis H₂O isocyanate->hydrolysis amine 3-Chloroaniline hydrolysis->amine Hydrolysis - CO₂

Caption: Key steps in the Hofmann rearrangement of this compound.

Conclusion

The amide group of this compound is a versatile functional handle that allows for its conversion into a carboxylic acid, an amine, a nitrile, or a rearranged amine with one fewer carbon atom. Each of these transformations provides access to key intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of the reaction conditions and mechanisms associated with the hydrolysis, reduction, dehydration, and Hofmann rearrangement of this compound empowers chemists to strategically incorporate this building block into their synthetic designs. While specific quantitative data for every reaction of this compound may require further empirical investigation, the established reactivity patterns of amides provide a robust framework for predicting and achieving the desired chemical transformations.

References

Methodological & Application

Analytical Methods for the Characterization of 3-Chlorobenzamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzamide is a chemical compound with applications in various research and development sectors, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and comprehensive characterization of this compound is crucial to ensure its identity, purity, and stability. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques. The methodologies cover chromatographic, spectroscopic, and thermal analysis to provide a holistic understanding of the molecule's properties.

Chromatographic Analysis: Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of the compound from related substances and impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the quantitative analysis of this compound.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may be optimized to achieve a suitable retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Expected Results:

A sharp, symmetrical peak should be observed for this compound. The retention time can be used for identification, and the peak area for quantification. The method should be validated for linearity, accuracy, and precision as per regulatory guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[1]

Experimental Protocol:

  • Derivatization (Silylation):

    • To 1 mg of this compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the sample to room temperature before injection.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one coated with 5% phenyl methylpolysiloxane.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-400 m/z.

Expected Results:

The mass spectrum obtained can be used to confirm the identity of this compound by comparing it with a reference spectrum or by analyzing the fragmentation pattern.

Quantitative Data Summary: Chromatographic Methods

ParameterHPLCGC-MS (after derivatization)
Retention Time Dependent on specific method conditionsDependent on specific method conditions
Detection UV AbsorbanceMass-to-charge ratio (m/z)

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.[1]

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay: 2-5 seconds.

Expected Results:

The chemical shifts and coupling constants in the ¹H NMR spectrum and the chemical shifts in the ¹³C NMR spectrum should be consistent with the structure of this compound.

Quantitative Data Summary: NMR Spectroscopy (in DMSO-d₆)

NucleusChemical Shift (ppm)
¹H ~8.16, 7.96, 7.88, 7.62, 7.60, 7.52[2]
¹³C ~166.5, 133.8, 133.4, 133.1, 131.3, 129.3, 128.4 (Data for 3-Chlorobenzoic acid, expected to be similar)[3]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.[1]

Experimental Protocol:

  • Instrumentation: A standard FTIR spectrometer.

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of this compound with dry potassium bromide (KBr) powder and press into a thin pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Expected Results:

The IR spectrum will show characteristic absorption bands for the functional groups in this compound.

Quantitative Data Summary: Key FTIR Absorption Bands

Functional GroupApproximate Wavenumber (cm⁻¹)
N-H Stretch (amide) 3400-3200
C=O Stretch (amide) 1680-1630
C-N Stretch (amide) 1400-1200
C-Cl Stretch 800-600
Aromatic C-H Stretch 3100-3000
Aromatic C=C Bending 1600-1450
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[4][5]

Experimental Protocol:

  • Instrumentation: A mass spectrometer, which can be coupled to a GC or LC system, or used with a direct infusion probe.

  • Ionization Method: Electron Ionization (EI) is common for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.

  • Data Acquisition: Full scan mode to obtain the mass spectrum.

Expected Results:

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (155.58 g/mol ).[4][5][6][7] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Quantitative Data Summary: Mass Spectrometry (Electron Ionization)

m/zInterpretation
155/157 Molecular ion [M]⁺
139/141 [M-NH₂]⁺
111/113 [M-CONH₂]⁺
75 [C₆H₄-Cl]⁺ fragment

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of this compound, such as melting point and decomposition temperature.

Differential Scanning Calorimetry (DSC)

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum pan and seal it.

  • Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 200 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Expected Results:

A sharp endothermic peak corresponding to the melting of the compound will be observed.

Quantitative Data Summary: Thermal Properties

ParameterValue
Melting Point 133.0 to 136.0 °C[8]
Thermogravimetric Analysis (TGA)

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum pan.

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.

Expected Results:

The TGA curve will show the weight loss of the sample as a function of temperature, indicating its thermal stability and decomposition profile.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Characterization cluster_chromatography Chromatography cluster_spectroscopy Spectroscopy cluster_thermal Thermal Analysis cluster_data Data Interpretation Sample This compound Sample HPLC HPLC Sample->HPLC GCMS GC-MS Sample->GCMS NMR NMR ('H, 'C) Sample->NMR FTIR FTIR Sample->FTIR MS Mass Spec Sample->MS DSC DSC Sample->DSC TGA TGA Sample->TGA Purity Purity Assessment HPLC->Purity GCMS->Purity Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Thermal Thermal Stability DSC->Thermal TGA->Thermal

Caption: Overall analytical workflow for the characterization of this compound.

GCMS_Workflow Sample This compound Sample Derivatization Derivatization (Silylation) Sample->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (m/z) Ionization->Detection Data Data Analysis (Mass Spectrum) Detection->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 3-Chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-Chlorobenzamide in Suzuki-Miyaura cross-coupling reactions. The protocols and data presented are intended to serve as a starting point for the synthesis of 3-arylbenzamide derivatives, a scaffold of interest in medicinal chemistry, particularly for the development of novel antibacterial agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.

This compound is an attractive substrate for Suzuki coupling due to the presence of the amide functional group, which is a common feature in many biologically active molecules. The resulting 3-arylbenzamide products are of particular interest as they have been identified as inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics.

While specific quantitative data for the Suzuki coupling of this compound is not extensively tabulated in the literature, this document provides representative data from analogous aryl chlorides and detailed protocols to guide the successful implementation of this reaction.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally accepted to proceed through three main steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides and typically requires the use of electron-rich and bulky ligands to facilitate the reaction.

  • Transmetalation: The aryl group from the boronic acid (or its ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex are eliminated to form the C-C bond of the 3-arylbenzamide product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation

The following tables summarize representative quantitative data for the Suzuki coupling of various aryl chlorides with arylboronic acids. These conditions can serve as a valuable starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Chlorides

EntryAryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O1001895
24-Chloroacetophenone4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Dioxane1001292
32-Chloropyridine3-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DME/H₂O851688
43-ChlorotoluenePhenylboronic acidNiCl₂(PCy₃)₂ (5)-K₃PO₄ (3)t-Amyl alcohol1001285
54-ChlorobenzamidePhenylboronic acidPd/C (5)-K₂CO₃ (2)Water100 (MW)0.590

Data compiled from analogous reactions reported in the literature. Yields are for the isolated product.

Table 2: Effect of Different Palladium Catalysts and Ligands on Aryl Chloride Coupling

EntryAryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
14-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane100<10
24-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene10085
34-ChloroanisolePhenylboronic acidPdCl₂(dppf) (2)-K₂CO₃ (2)DME9078
44-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane10098
54-ChloroanisolePhenylboronic acidPd(OAc)₂ (2)IPr·HCl (4)K₃PO₄ (2)Dioxane10096

This table illustrates the importance of ligand choice for the coupling of less reactive aryl chlorides.

Experimental Protocols

General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be adapted and optimized for various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos, RuPhos, or an N-heterocyclic carbene ligand like IPr·HCl) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME, THF)

  • Water (optional, but often beneficial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₃PO₄, 2.0 equiv.) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane, to a concentration of 0.1-0.5 M) and degassed water (if using a biphasic system, typically 10-20% of the organic solvent volume) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor, which can significantly reduce reaction times.

  • Monitoring: Monitor the progress of the reaction by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the pure 3-arylbenzamide.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar-Pd(II)L₂(X) OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar-Pd(II)L₂(Ar') Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product 3-Arylbenzamide (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Ar'B(OH)₂ + Base [Ar'B(OH)₃]⁻ ArB->Transmetalation

Suzuki-Miyaura catalytic cycle for this compound.
Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Boronic Acid, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated 3-Arylbenzamide FtsZ_Inhibition cluster_normal Normal Bacterial Cell Division cluster_inhibition Inhibition by 3-Arylbenzamides FtsZ_monomers FtsZ Monomers GTP_binding GTP Binding FtsZ_monomers->GTP_binding Polymerization Polymerization into Protofilaments GTP_binding->Polymerization Z_ring Z-Ring Formation at Mid-Cell Polymerization->Z_ring Inhibition_point Divisome Divisome Assembly Z_ring->Divisome Constriction Z-Ring Constriction Divisome->Constriction Cell_division Cell Division Constriction->Cell_division Arylbenzamide 3-Arylbenzamide (FtsZ Inhibitor) Arylbenzamide->Inhibition_point Blocked_division Cell Division Blocked (Filamentation, Cell Death) Inhibition_point->Blocked_division

Application Notes and Protocols: 3-Chlorobenzamide as an Intermediate for Anticonvulsant Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Chlorobenzamide is a chemical intermediate that holds potential for the synthesis of various pharmacologically active compounds. While direct and extensively documented synthetic routes to established anticonvulsant drugs commencing specifically from this compound are not prevalent in the readily available scientific literature, the broader class of compounds containing a chlorophenyl moiety is of significant interest in the development of novel anticonvulsant agents. The presence of a chlorine atom on the phenyl ring can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its efficacy and metabolic stability.

This document provides a detailed overview of the synthesis and anticonvulsant activity of a series of compounds structurally related to potential derivatives of this compound: 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. This illustrative example will serve as a guide for researchers and drug development professionals interested in the exploration of chlorinated benzamide-like structures for anticonvulsant drug discovery. The protocols and data presented are based on published research and are intended to provide a framework for the synthesis, characterization, and evaluation of similar compounds.

I. Quantitative Data Summary

The following table summarizes the in vivo anticonvulsant activity of a series of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives in standard murine models of epilepsy, the Maximal Electroshock (MES) test and the psychomotor seizure (6 Hz) test. The data is extracted from studies evaluating the efficacy of these compounds.

Table 1: Anticonvulsant Activity of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

Compound IDR (Substituent on Piperazine)MES Screen (% Protection at 100 mg/kg)6 Hz Screen (32 mA) (% Protection at 100 mg/kg)
1 Phenyl2550
2 4-Fluorophenyl5075
3 4-Chlorophenyl2550
4 4-Methylphenyl025
5 4-Methoxyphenyl00

Data is illustrative and compiled from representative studies on chlorophenyl derivatives as potential anticonvulsant agents.

II. Experimental Protocols

The following protocols are detailed methodologies for the synthesis of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, which serve as an example of the synthesis of anticonvulsant candidates with a chlorophenyl group.

Protocol 1: Synthesis of 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetic acid

This protocol describes the initial step of synthesizing the key intermediate acid.

  • Materials:

    • 2-(3-chlorophenyl)succinic acid

    • Glycine (2-aminoacetic acid)

    • Water

    • Heating apparatus (e.g., heating mantle, oil bath)

    • Reaction vessel (e.g., round-bottom flask) with condenser

    • Stirring apparatus (e.g., magnetic stirrer)

  • Procedure:

    • Dissolve 0.04 mol of 2-(3-chlorophenyl)succinic acid in 20 mL of water in a round-bottom flask.

    • Gradually add 0.04 mol of glycine to the solution while stirring.

    • Heat the reaction mixture to reflux and maintain for 4 hours.

    • After 4 hours, cool the reaction mixture to room temperature.

    • The product, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetic acid, will precipitate out of the solution.

    • Collect the precipitate by filtration and wash with cold water.

    • Dry the product in a vacuum oven. The resulting compound is used in the next step without further purification.

Protocol 2: Synthesis of Final 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivatives

This protocol details the coupling reaction to produce the final amide compounds.

  • Materials:

    • 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetic acid (from Protocol 1)

    • N,N'-Carbonyldiimidazole (CDI)

    • Appropriate 4-arylpiperazine derivative (e.g., 1-phenylpiperazine, 1-(4-fluorophenyl)piperazine)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ice bath

    • Stirring apparatus

  • Procedure:

    • In a dry reaction vessel, dissolve 0.01 mol of 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetic acid in 20 mL of anhydrous DMF.

    • Add 0.01 mol of N,N'-carbonyldiimidazole (CDI) to the solution and stir at room temperature for 30 minutes.

    • In a separate flask, dissolve 0.01 mol of the desired 4-arylpiperazine in 5 mL of anhydrous DMF.

    • Add the 4-arylpiperazine solution to the reaction mixture from step 2.

    • Stir the reaction mixture at room temperature for 24 hours.

    • After 24 hours, place the reaction vessel in an ice-cold bath to induce precipitation.

    • Add cold water to the mixture to further facilitate the precipitation of the product.

    • Collect the solid product by filtration and wash with cold water.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., isopropyl alcohol).

    • Dry the purified crystals under vacuum.

Protocol 3: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

This is a standard preclinical model to evaluate the efficacy of a compound against generalized tonic-clonic seizures.

  • Animals: Male albino mice (20-25 g)

  • Apparatus: Electroconvulsive shock apparatus

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg).

    • After a specific time interval (e.g., 30 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

    • Observe the mice for the presence or absence of a tonic hind limb extension seizure.

    • Protection is defined as the absence of the tonic hind limb extension.

    • Calculate the percentage of protected animals in each treatment group.

III. Visualizations

Diagram 1: Synthetic Workflow

G A 2-(3-chlorophenyl)succinic acid C 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetic acid A->C Reflux in H2O B Glycine B->C F Final 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione-acetamide Derivative C->F DMF D N,N'-Carbonyldiimidazole (CDI) D->F E 4-Arylpiperazine E->F

Caption: Synthetic pathway for 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives.

Diagram 2: Proposed Mechanism of Action

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Na_channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Neurotransmitters) Na_channel->Vesicle Depolarization Ca_channel Voltage-Gated Ca2+ Channel Ca_channel->Vesicle Neurotransmitter Release Receptor Neurotransmitter Receptor Vesicle->Receptor Binding Drug Chlorophenyl-acetamide Derivative Drug->Na_channel Inhibition Drug->Ca_channel Inhibition

Caption: Inhibition of neuronal excitability by blocking ion channels.

Disclaimer: The provided protocols and data are for informational and research purposes only. All experiments should be conducted in a suitably equipped laboratory by qualified personnel, adhering to all relevant safety guidelines and regulations. The anticonvulsant activities described are based on animal models and do not necessarily translate to human efficacy. Further research is required to establish the clinical utility of these compounds.

Application Notes and Protocols for Developing Enzyme Inhibition Assays for 3-Chlorobenzamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobenzamide and its analogs represent a class of small molecules with significant potential in drug discovery. Notably, the structurally similar compound, 3-aminobenzamide, is a well-established inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4] PARP enzymes are crucial for cellular processes, particularly DNA repair and the maintenance of genomic stability.[5][6] The inhibition of PARP is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair pathways like BRCA mutations, based on the principle of synthetic lethality.[5][6]

These application notes provide a comprehensive guide for researchers developing and conducting enzyme inhibition assays for novel this compound analogs targeting PARP enzymes. The protocols detailed below are designed for both biochemical and cell-based assays to determine the potency and cellular activity of these compounds.

Signaling Pathway: PARP in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway for single-strand DNA breaks (SSBs).

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair leads to Inhibitor This compound Analog (Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair.

Data Presentation: Inhibitory Activity of this compound Analogs against PARP1

The following table summarizes hypothetical inhibitory activities of a series of this compound analogs against the PARP1 enzyme, as determined by a biochemical assay.

Compound IDStructureIC50 (nM)
3-CB-001This compound5230
3-CB-002Analog with R1 substitution254
3-CB-003Analog with R2 substitution78
3-CB-004Analog with R1 and R2 substitution12
Olaparib (Control)Known PARP inhibitor5

Experimental Protocols

Protocol 1: Biochemical PARP1 Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+ by PARP1 in the presence of the inhibitor.

Materials and Reagents:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • This compound analogs and control inhibitors (e.g., Olaparib) dissolved in DMSO

  • Fluorescent NAD+ detection reagent

  • 96-well or 384-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs and control inhibitors in PARP assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Enzyme and DNA Preparation: Prepare a working solution of PARP1 enzyme and activated DNA in PARP assay buffer.

  • Reaction Setup:

    • Add the diluted compounds to the microplate wells.

    • Add the PARP1 enzyme and activated DNA solution to each well to initiate the reaction.

    • Include controls: no inhibitor (100% activity) and no enzyme (background).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Detection: Add the fluorescent NAD+ detection reagent to each well.

  • Measurement: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based PARP Inhibition Assay (ELISA)

This protocol quantifies the levels of poly(ADP-ribose) (PAR) in cell lysates after treatment with a PARP inhibitor and induction of DNA damage.[5]

Materials and Reagents:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Complete cell culture medium

  • This compound analogs and control inhibitors dissolved in DMSO

  • DNA-damaging agent (e.g., H₂O₂ or methyl methanesulfonate)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • BCA Protein Assay Kit

  • Commercially available PAR ELISA Kit

  • 96-well microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight to allow for attachment.[5]

  • Inhibitor Treatment: Treat the cells with serial dilutions of the this compound analogs for 1-2 hours.[5]

  • Induction of DNA Damage: Add a DNA-damaging agent to the wells to stimulate PARP activity and incubate for a short period (e.g., 10-15 minutes).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then add cell lysis buffer.[5]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • ELISA: Perform the PAR ELISA according to the manufacturer's instructions, using equal amounts of protein for each sample.

  • Data Analysis: Normalize the PAR levels to the total protein concentration. Calculate the percent inhibition of PAR formation for each compound concentration and determine the cellular IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for screening this compound analogs for PARP inhibition.

Experimental_Workflow cluster_workflow Screening Workflow for PARP Inhibitors Compound_Synthesis Synthesize this compound Analog Library Biochemical_Assay Primary Screen: Biochemical PARP1 Assay (e.g., Fluorometric) Compound_Synthesis->Biochemical_Assay Hit_Identification Identify 'Hits' (Compounds with IC50 < Threshold) Biochemical_Assay->Hit_Identification Cell_Based_Assay Secondary Screen: Cell-Based PARP Assay (e.g., PAR ELISA) Hit_Identification->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for screening this compound analogs.

References

Application Notes: Synthesis and Characterization of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted benzamides are a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antipsychotic properties.[1] The specific compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, serves as an important intermediate in the synthesis of organic pigments, such as C.I. Pigment Yellow 93.[2] This document outlines a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this benzamide derivative. The described methodology follows a two-step process involving an initial amide coupling followed by the reduction of a nitro group.

Potential Applications

While primarily documented as a pigment intermediate, the structural motifs within 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide are common in pharmacologically active molecules.[2] Benzamide derivatives are known to interact with various biological targets.[3][4] For instance, they have been developed as anti-inflammatory agents and modulators of G-protein coupled receptors like the Follicle-Stimulating Hormone Receptor (FSHR).[4][5] Further screening of this compound and its analogues could reveal potential utility in drug discovery programs.

Experimental Protocol

This synthesis protocol is divided into two main stages:

  • Stage 1: Amide coupling of 3-nitro-4-chlorobenzoic acid with 3-chloro-2-methylaniline to form the nitro-intermediate, 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

  • Stage 2: Reduction of the nitro group to an amine to yield the final product.

Materials and Reagents

  • 3-Nitro-4-chlorobenzoic acid

  • 3-chloro-2-methylaniline

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Zinc dust (Zn)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Stage 1: Synthesis of 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

  • To a 500 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 3-nitro-4-chlorobenzoic acid (10-14 g) and dichloromethane (100-150 mL).[2]

  • To this suspension, add N,N'-diisopropylcarbodiimide (DIC) (40-50 mL) and 1-hydroxybenzotriazole (HOBt) (5-10 mL).[2]

  • Allow the mixture to stir at room temperature for 2-3 hours. During this time, the benzoic acid is activated through the formation of an HOBt ester.[2]

  • In a separate beaker, dissolve 3-chloro-2-methylaniline in dichloromethane.

  • Slowly add the aniline solution to the reaction flask.

  • Let the reaction proceed at room temperature, monitoring its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate.

Stage 2: Synthesis of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide

  • Transfer the crude 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide from Stage 1 to a suitable reaction vessel.

  • Add a solution of sodium hydroxide and zinc dust to the vessel.[2]

  • Stir the mixture vigorously. The reduction of the nitro group is typically exothermic; maintain the reaction temperature with an ice bath as needed.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove zinc oxide and any unreacted zinc.

  • Neutralize the filtrate carefully with hydrochloric acid, which will precipitate the crude product.

  • Collect the solid product by filtration and wash with deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product as a light gray solid.[2]

Data Presentation

The following table summarizes typical reactant quantities and expected results for this synthesis.

ParameterValue
Reactants
3-Nitro-4-chlorobenzoic acid12.1 g (0.06 mol)
3-chloro-2-methylaniline8.5 g (0.06 mol)
DIC9.5 g (0.075 mol)
HOBt2.0 g (0.015 mol)
Zinc Dust11.8 g (0.18 mol)
Reaction Conditions
Solvent (Stage 1)Dichloromethane
Temperature (Stage 1)Room Temperature
Reaction Time (Stage 1)4-6 hours
Temperature (Stage 2)25-40 °C
Product Characterization
Product AppearanceLight gray solid[2]
Molecular FormulaC₁₄H₁₂Cl₂N₂O[6]
Molecular Weight295.16 g/mol [6]
Expected Yield75-85%
Purity (by HPLC)>98%
Melting Point216 °C[7]

Visualizations

G cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Nitro Reduction Activation Activation of Carboxylic Acid (3-nitro-4-chlorobenzoic acid + DIC/HOBt in DCM) Coupling Amide Bond Formation (Add 3-chloro-2-methylaniline) Activation->Coupling Workup1 Aqueous Workup (Filtration, Washes) Coupling->Workup1 Intermediate Isolate Intermediate (3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide) Workup1->Intermediate Reduction Reduction Reaction (Intermediate + Zn/NaOH) Intermediate->Reduction Workup2 Purification (Filtration, Neutralization, Recrystallization) Reduction->Workup2 Product Final Product (3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide) Workup2->Product

Caption: Synthetic workflow for 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.

G cluster_pathway Hypothetical Kinase Inhibition Pathway cluster_kinase Molecule Benzamide Derivative (e.g., Kinase Inhibitor) BindingSite ATP Binding Site Molecule->BindingSite Binds & Blocks Kinase Protein Kinase (e.g., EGFR, Abl) Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->BindingSite PhosphoSubstrate Phosphorylated Substrate (p-Substrate) Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Hypothetical mechanism of action for a benzamide-based kinase inhibitor.

References

Application of 3-Chlorobenzamide in the Synthesis of IKKβ Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols regarding the use of 3-chlorobenzamide derivatives as key intermediates in the synthesis of potent IκB kinase β (IKKβ) inhibitors. We focus on the synthesis of a representative 2-amino-3,5-diarylbenzamide inhibitor, detailing the synthetic pathway, experimental procedures, and the biological evaluation of the final compound. These notes are intended to guide researchers in medicinal chemistry and drug discovery in the development of novel anti-inflammatory and anti-cancer therapeutic agents targeting the NF-κB signaling pathway.

Introduction

The nuclear factor-κB (NF-κB) signaling pathway is a critical regulator of immune and inflammatory responses, cell survival, and proliferation.[1] Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory conditions and cancer. The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ (also known as IKK2), plays a central role in the canonical NF-κB activation cascade.[1] Upon stimulation by pro-inflammatory cytokines like TNFα or IL-1, IKKβ phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This process liberates the NF-κB dimer (typically p50/p65), allowing its translocation to the nucleus to activate the transcription of pro-inflammatory and pro-survival genes. Consequently, the inhibition of IKKβ has emerged as a promising therapeutic strategy for a range of diseases.

Several classes of small molecule IKKβ inhibitors have been developed, with benzamide-containing scaffolds showing significant promise. Among these, the 2-amino-3,5-diarylbenzamides have demonstrated high potency and selectivity.[2][3] This document outlines a synthetic approach to this class of inhibitors, highlighting the potential application of this compound derivatives as versatile building blocks. The chloro-substituent provides a reactive handle for cross-coupling reactions, enabling the introduction of diverse aryl groups at the C3 position of the benzamide core, a key region for interaction with the IKKβ active site.

IKKβ Signaling Pathway

The canonical NF-κB signaling pathway, initiated by stimuli such as TNFα or IL-1, converges on the activation of the IKK complex. Activated IKKβ then phosphorylates IκBα, leading to its degradation and the subsequent activation of NF-κB.

IKK_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Cell Surface Receptors cluster_inhibitor Point of Inhibition TNFα TNFα TNFR TNFR TNFα->TNFR IL-1 IL-1 IL-1R IL-1R IL-1->IL-1R IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_Complex activates IL-1R->IKK_Complex activates IKKβ_active Activated IKKβ IKK_Complex->IKKβ_active IκBα_p65_p50 IκBα-p65-p50 (Inactive) IKKβ_active->IκBα_p65_p50 Phosphorylates p_IκBα_p65_p50 p-IκBα-p65-p50 IκBα_p65_p50->p_IκBα_p65_p50 Ub Ubiquitination p_IκBα_p65_p50->Ub Proteasome Proteasomal Degradation Ub->Proteasome p65_p50 p65-p50 (Active NF-κB) Proteasome->p65_p50 releases Nucleus Nucleus p65_p50->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription initiates Inhibitor IKKβ Inhibitor (e.g., 2-amino-3,5-diarylbenzamide) Inhibitor->IKKβ_active inhibits

Figure 1: Canonical NF-κB Signaling Pathway and IKKβ Inhibition.

Synthesis of a Representative 2-amino-3,5-diarylbenzamide IKKβ Inhibitor

The following section details a plausible synthetic route for a potent 2-amino-3,5-diarylbenzamide IKKβ inhibitor, starting from a this compound derivative. This multi-step synthesis utilizes a Suzuki coupling reaction to introduce the C3-aryl group, a key pharmacophore element.

Synthetic Workflow

a A 3-Chloro-5-nitrobenzamide B Suzuki Coupling A->B C 3-Aryl-5-nitrobenzamide B->C D Reduction of Nitro Group C->D E 5-Amino-3-arylbenzamide D->E F Bromination E->F G 2-Bromo-5-amino-3-arylbenzamide F->G H Suzuki Coupling G->H I 2-Aryl-5-amino-3-arylbenzamide H->I J Final Product: 2-amino-3,5-diarylbenzamide IKKβ Inhibitor I->J

Figure 2: Synthetic workflow for a 2-amino-3,5-diarylbenzamide IKKβ inhibitor.
Experimental Protocols

Step 1: Synthesis of 3-Aryl-5-nitrobenzamide (Suzuki Coupling)

  • To a solution of 3-chloro-5-nitrobenzamide (1.0 eq) in a 2:1 mixture of dioxane and water, add the desired arylboronic acid (1.2 eq), PdCl2(dppf) (0.05 eq), and Na2CO3 (3.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours under an argon atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 3-aryl-5-nitrobenzamide.

Step 2: Synthesis of 5-Amino-3-arylbenzamide (Nitro Group Reduction)

  • Dissolve the 3-aryl-5-nitrobenzamide (1.0 eq) in ethanol.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) in water.

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the hot solution through a pad of Celite and wash the Celite with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-amino-3-arylbenzamide, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-Bromo-5-amino-3-arylbenzamide (Bromination)

  • Dissolve the 5-amino-3-arylbenzamide (1.0 eq) in acetic acid.

  • Slowly add N-bromosuccinimide (NBS) (1.1 eq) in portions at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and neutralize with a saturated solution of NaHCO3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2-bromo-5-amino-3-arylbenzamide.

Step 4: Synthesis of the Final 2-amino-3,5-diarylbenzamide Inhibitor (Suzuki Coupling)

  • Follow the general Suzuki coupling procedure described in Step 1, using the 2-bromo-5-amino-3-arylbenzamide (1.0 eq) and a second, different arylboronic acid (1.2 eq).

  • After purification by column chromatography, the final 2-amino-3,5-diarylbenzamide IKKβ inhibitor is obtained.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The inhibitory activity of the synthesized compounds against IKKβ is typically determined using a biochemical kinase assay. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

CompoundScaffoldR1R2IKKβ pIC50IKKβ IC50 (nM)
8h 2-amino-3,5-diarylbenzamide4-methoxyphenyl4-(methylsulfonyl)phenyl7.0100
8r 2-amino-3,5-diarylbenzamide4-fluorophenyl4-(methylsulfonyl)phenyl6.8158
8v 2-amino-3,5-diarylbenzamide3-pyridyl4-(methylsulfonyl)phenyl6.8158

Data is representative and sourced from published literature.[2]

IKKβ Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the in vitro inhibitory activity of synthesized compounds against IKKβ.

Assay Workflow

IKK_Assay_Workflow A Prepare Reagents: IKKβ enzyme, substrate (IκBα peptide), ATP, assay buffer C Add inhibitor and IKKβ to assay plate A->C B Prepare Compound Dilutions B->C D Pre-incubate C->D E Initiate reaction with ATP/substrate mix D->E F Incubate at 30°C E->F G Stop reaction and detect signal (e.g., luminescence, fluorescence) F->G H Data Analysis: Calculate % inhibition and IC50 G->H

Figure 3: General workflow for an IKKβ kinase inhibition assay.
Detailed Protocol

  • Reagent Preparation :

    • Prepare a 1x kinase assay buffer.

    • Dilute the IKKβ enzyme to the desired concentration in 1x kinase assay buffer.

    • Prepare a stock solution of the substrate peptide (e.g., a biotinylated IκBα fragment).

    • Prepare a stock solution of ATP.

  • Compound Preparation :

    • Prepare a serial dilution of the test compound in DMSO. Further dilute in 1x kinase assay buffer to the desired final concentrations.

  • Assay Procedure :

    • Add the diluted test compound and IKKβ enzyme solution to the wells of a microplate.

    • Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Signal Detection :

    • The method of detection will depend on the assay format (e.g., ADP-Glo™, HTRF®, AlphaScreen®). Follow the manufacturer's instructions for the specific detection reagent.

    • Read the plate on a suitable microplate reader (e.g., luminometer, fluorometer).

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The strategic use of this compound derivatives provides an efficient and versatile entry point for the synthesis of 2-amino-3,5-diarylbenzamide IKKβ inhibitors. The protocols and data presented herein offer a comprehensive guide for researchers engaged in the development of novel therapeutics targeting the NF-κB signaling pathway. The ability to readily diversify the aryl substituents at the C3 and C5 positions through well-established cross-coupling chemistry allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

References

Application Note: HPLC Method for Purity Analysis of 3-Chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-Chlorobenzamide. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection to achieve efficient separation and accurate quantification. This protocol is intended to serve as a comprehensive guide for the quality control and purity assessment of this compound in a research and development setting.

Introduction

This compound (C7H6ClNO, MW: 155.58) is a chemical intermediate used in the synthesis of various pharmaceutical compounds and other organic molecules.[1][2] The purity of this starting material is critical to ensure the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of chemical compounds by separating the main component from any potential impurities or degradation products.

This document provides a detailed protocol for a gradient reversed-phase HPLC method for the quantitative purity analysis of this compound. The method is designed to be specific, accurate, and reproducible for its intended purpose.

Experimental Protocol

2.1. Equipment and Materials

  • HPLC System: A gradient HPLC system equipped with a UV-Vis detector, autosampler, column oven, and data acquisition software.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • pH Meter: Calibrated.

  • Solvent Filtration Assembly: With 0.45 µm membrane filters.

  • Syringe Filters: 0.45 µm, compatible with the sample solvent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • This compound reference standard

2.2. Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the purity analysis of this compound.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Detection Wavelength 230 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 35 minutes

2.3. Preparation of Solutions

  • Mobile Phase A (Buffer Preparation): Weigh and dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC grade). Filter through a 0.45 µm membrane filter and degas.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve. Make up the volume to 50 mL with the diluent and mix well.

  • Sample Solution Preparation (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and prepare a 50 mL solution following the same procedure as the standard solution preparation.

2.4. HPLC Analysis Procedure

  • System Equilibration: Equilibrate the HPLC system with the mobile phase at the initial gradient composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the diluent (blank) once to ensure no interfering peaks are present. Then, inject the standard solution in six replicates. The system suitability parameters must meet the acceptance criteria outlined in Table 2.

  • Analysis: After passing the system suitability test, inject the sample solution in duplicate.

  • Data Processing: Integrate the peaks in the chromatograms and calculate the purity of the this compound sample using the area normalization method. The percentage purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100.

Data Presentation

3.1. System Suitability Testing (SST)

The following table presents the acceptance criteria and representative results for the system suitability test.

ParameterAcceptance CriteriaRepresentative Result
Tailing Factor (T) ≤ 2.01.2
Theoretical Plates (N) ≥ 20008500
% RSD of Peak Area (n=6) ≤ 2.0%0.8%
% RSD of Retention Time (n=6) ≤ 1.0%0.3%

Visualizations

The following diagrams illustrate the experimental workflow and the logic of the system suitability tests.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation a1 System Equilibration p1->a1 p2 Standard Solution Preparation a2 System Suitability Test (SST) p2->a2 p3 Sample Solution Preparation a3 Sample Injection p3->a3 a1->a2 a2->a3 d1 Peak Integration a3->d1 d2 Purity Calculation d1->d2 d3 Final Report d2->d3

Caption: Workflow for HPLC Purity Analysis of this compound.

SST_Logic start Start SST inject_std Inject Standard Solution (n=6) start->inject_std check_criteria Evaluate SST Criteria: - Tailing Factor ≤ 2.0 - Theoretical Plates ≥ 2000 - %RSD of Area ≤ 2.0% inject_std->check_criteria pass SST Passed Proceed to Sample Analysis check_criteria->pass Yes fail SST Failed Troubleshoot System check_criteria->fail No end End pass->end fail->end

Caption: Logical Flow of System Suitability Tests.

Conclusion

The HPLC method described in this application note is suitable for the purity analysis of this compound. The method is specific, and the system suitability parameters demonstrate that the system is performing adequately for the intended analysis. This protocol provides a solid foundation for the quality assessment of this compound in various research and manufacturing settings. It is recommended that this method be fully validated according to ICH guidelines before its implementation in a regulated environment.

References

The Role of 3-Aminobenzamide, a PARP Inhibitor, in the Synthesis of Neuroprotective Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases and acute neuronal injury represent a significant challenge in modern medicine. A key mechanism implicated in neuronal cell death is the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). This has led to considerable interest in PARP inhibitors as potential neuroprotective agents. While the user's interest was in 3-Chlorobenzamide, a thorough review of the scientific literature reveals a notable lack of data supporting its direct use in the synthesis of neuroprotective agents. In contrast, its close analog, 3-Aminobenzamide (3-AB), is a well-characterized and potent PARP inhibitor with a substantial body of research demonstrating its neuroprotective effects in various preclinical models. This document will detail the application of 3-Aminobenzamide as a neuroprotective agent, including its mechanism of action, quantitative efficacy data, and relevant experimental protocols.

Mechanism of Action: PARP Inhibition

Under conditions of significant DNA damage, often triggered by oxidative stress and inflammation in the context of neurodegeneration or ischemia, PARP becomes overactivated. This overactivation leads to the depletion of cellular NAD+ and ATP, ultimately causing energy failure and cell death, a process known as parthanatos.[1][2] 3-Aminobenzamide acts as a competitive inhibitor of PARP, preventing this catastrophic depletion of cellular energy stores and thereby averting cell death.[3] Furthermore, inhibition of PARP by 3-AB has been shown to reduce inflammation and oxidative stress.[1][2][4]

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of 3-Aminobenzamide have been quantified in several models of neurological damage. The following tables summarize key findings.

Model SystemPathological InsultTreatment RegimenKey Outcome MeasureResultReference
Mouse Model of Cerebral IschemiaTransient Focal Cerebral Ischemia40 mg/kg 3-AB (i.p.) 15 min before reperfusionInfarct Volume30% decrease[5]
Mouse Model of Cerebral IschemiaTransient Focal Cerebral Ischemia40 mg/kg 3-AB (i.p.) 15 min before reperfusionNeutrophil Infiltration (MPO activity)72% decrease[5]
Rat Model of Retinal DegenerationN-methyl-N-nitrosourea (MNU)50 mg/kg 3-AB (s.c.) concurrently with MNUPhotoreceptor Cell ApoptosisComplete rescue[6]
Auditory Hair Cell Line (HEI-OC1)Blast Overpressure3-AB treatmentATP PoolRecuperation[2]
Auditory Hair Cell Line (HEI-OC1)Blast Overpressure3-AB treatmentOxidative Stress Markers (4HNE, 8OHdG)Reduction[1]
Newborn Piglet Model of MeningitisE. coli injection30 mg/kg 3-AB (i.v.) 30 min before inductionCSF Lactate, Leukocytosis, TNF-alphaSignificant attenuation[7]

Experimental Protocols

In Vivo Model of Transient Focal Cerebral Ischemia

This protocol is adapted from studies evaluating the neuroprotective effects of 3-AB in a mouse model of stroke.[5]

1. Animal Model:

  • Male Swiss mice are anesthetized with chloral hydrate (400 mg/kg, i.p.).
  • Focal cerebral ischemia is induced by a 15-minute occlusion of the left middle cerebral artery (MCAO) using an intraluminal suture method.

2. Treatment:

  • 3-Aminobenzamide is dissolved in saline.
  • A dose of 40 mg/kg is administered intraperitoneally 15 minutes before reperfusion (removal of the suture).

3. Outcome Assessment (24-48 hours post-reperfusion):

  • Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The volume is then quantified using image analysis software.
  • Neurological Score: A grip test or similar behavioral assessment is used to evaluate motor function.
  • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, brain tissue is homogenized and MPO activity is measured spectrophotometrically.

In Vitro Model of Oxidative Stress in Neuronal Cells

This protocol describes a general method for assessing the neuroprotective effects of 3-AB against oxidative stress in a neuronal cell line, such as PC12 or SH-SY5Y.

1. Cell Culture:

  • Neuronal cells are cultured in appropriate media and conditions until they reach a suitable confluency.
  • Cells are plated in multi-well plates for the experiment.

2. Treatment:

  • Cells are pre-treated with various concentrations of 3-Aminobenzamide for a specified period (e.g., 1-2 hours).
  • Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or glutamate to the culture media.

3. Assessment of Neuroprotection:

  • Cell Viability Assay: An MTT or similar assay is performed to quantify the percentage of viable cells after the insult.
  • Measurement of Reactive Oxygen Species (ROS): A fluorescent probe like DCFDA is used to measure intracellular ROS levels.
  • Apoptosis Assays: Methods such as TUNEL staining or caspase activity assays can be used to quantify apoptotic cell death.

Visualizing Pathways and Workflows

PARP_Inhibition_Pathway DNA_Damage DNA Damage (e.g., from Oxidative Stress) PARP_Activation PARP Activation DNA_Damage->PARP_Activation NAD_Depletion NAD+ Depletion PARP_Activation->NAD_Depletion Neuroprotection Neuroprotection ATP_Depletion ATP Depletion NAD_Depletion->ATP_Depletion Cell_Death Neuronal Cell Death (Parthanatos) ATP_Depletion->Cell_Death Three_AB 3-Aminobenzamide Three_AB->PARP_Activation Three_AB->Neuroprotection

Caption: Mechanism of 3-Aminobenzamide neuroprotection via PARP inhibition.

Experimental_Workflow cluster_in_vivo In Vivo Model: Cerebral Ischemia cluster_in_vitro In Vitro Model: Oxidative Stress animal_prep Anesthetize Mouse ischemia Induce MCAO (15 min) animal_prep->ischemia treatment_vivo Administer 3-AB (40 mg/kg) ischemia->treatment_vivo reperfusion Reperfusion treatment_vivo->reperfusion assessment_vivo Assess Outcomes (24-48h) - Infarct Volume - Neurological Score - MPO Activity reperfusion->assessment_vivo cell_culture Culture Neuronal Cells treatment_vitro Pre-treat with 3-AB cell_culture->treatment_vitro insult Induce Oxidative Stress (e.g., H2O2) treatment_vitro->insult assessment_vitro Assess Neuroprotection - Cell Viability (MTT) - ROS Levels - Apoptosis insult->assessment_vitro

Caption: Workflow for in vivo and in vitro neuroprotection studies.

Conclusion

3-Aminobenzamide is a valuable research tool for investigating the role of PARP in neuronal death and has demonstrated significant neuroprotective potential in a variety of preclinical models. Its ability to mitigate ischemic brain injury, reduce inflammation, and prevent apoptosis underscores the therapeutic promise of PARP inhibition for neurological disorders. The protocols and data presented here provide a framework for researchers and drug development professionals to further explore the applications of 3-Aminobenzamide and other PARP inhibitors in the quest for effective neuroprotective agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amidation of 3-Chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amidation of 3-Chlorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the optimization of your amidation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the amidation of this compound?

A1: The Palladium-catalyzed Buchwald-Hartwig amination is a highly effective and widely used method for the amidation of aryl chlorides like this compound. This cross-coupling reaction allows for the formation of a carbon-nitrogen bond under relatively mild conditions with high functional group tolerance.[1]

Q2: Why is my Buchwald-Hartwig amidation of this compound failing or giving low yields?

A2: Low yields can be attributed to several factors, including inactive catalyst, inappropriate choice of ligand or base, suboptimal reaction temperature, or the presence of impurities. The electronic properties of this compound (being relatively electron-deficient) can also influence the reaction outcome. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.

Q3: What are common side reactions to be aware of during the amidation of this compound?

A3: A common side reaction is the hydrodehalogenation of this compound, where the chloro group is replaced by a hydrogen atom. This can be minimized by the careful selection of the ligand and reaction conditions. Another potential side reaction is the formation of diarylamine if the primary amine product couples with another molecule of this compound, though this is less common under optimized conditions.

Q4: How do I select the appropriate ligand for the amidation of this compound?

A4: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For electron-deficient aryl chlorides like this compound, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have shown high efficacy in the amination of aryl chlorides.[2]

Q5: What is the role of the base in this reaction, and which one should I choose?

A5: The base is crucial for the deprotonation of the amine or the palladium-amine complex to form the active palladium-amido intermediate, which is essential for the catalytic cycle.[3] Strong bases like sodium tert-butoxide (NaOtBu) are commonly used and often lead to faster reaction rates. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more suitable.[4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The palladium precatalyst may have decomposed. 2. Inappropriate Ligand: The chosen ligand may not be suitable for the electron-deficient this compound. 3. Insufficiently Strong Base: The base may not be strong enough to deprotonate the amine-palladium complex. 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed.1. Use a fresh batch of palladium precatalyst and ensure it is handled under an inert atmosphere. 2. Screen a panel of sterically hindered, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. 3. Switch to a stronger base like sodium tert-butoxide (NaOtBu).[3] 4. Incrementally increase the reaction temperature, for example, from 80°C to 110°C.
Significant Side Product Formation (e.g., Hydrodehalogenation) 1. Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation. 2. High Reaction Temperature: Elevated temperatures can sometimes favor side reactions.1. Select a ligand known to suppress hydrodehalogenation, such as a bulky biarylphosphine ligand.[5] 2. Attempt the reaction at a lower temperature for a longer duration.
Poor Reproducibility 1. Atmospheric Contamination: Oxygen can deactivate the palladium catalyst. 2. Inconsistent Reagent Quality: Water or other impurities in the amine, solvent, or base can inhibit the reaction. 3. Variable Base Particle Size: For solid inorganic bases, inconsistent particle size can affect reaction rates.1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[6] 2. Use anhydrous solvents and high-purity reagents. Consider purifying the amine if necessary. 3. Grind the base to a fine, consistent powder before use.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The catalyst may not be stable enough for the required reaction time at the set temperature. 2. Inhibition by Product or Byproducts: The product or a byproduct may be coordinating to the palladium and inhibiting the catalytic cycle.1. Use a more robust ligand or a precatalyst designed for high stability. 2. Consider a slower addition of the amine or running the reaction at a more dilute concentration.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from studies on the Buchwald-Hartwig amination of aryl chlorides. While not exclusively for this compound, they provide a strong indication of how different parameters can influence the reaction yield.

Table 1: Effect of Catalyst, Ligand, and Base on the Amination of Chlorobenzene with Aniline [7]

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10095
2Pd(OAc)₂ (2)SPhos (4)NaOtBu (1.2)Toluene10092
3Pd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.2)Toluene10085
4Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃ (1.5)Dioxane10078
5Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (1.5)Dioxane10072

Table 2: Influence of Solvent on the Amination of an Aryl Chloride [8]

EntryAmineSolventBaseTemp (°C)Yield (%)
1CarbazoleTolueneLiOtBu110>95
2CarbazoleDioxaneLiOtBu11085
3CarbazoleTHFLiOtBu11070
4DiphenylamineTolueneNaOtBu110>95
5DiphenylamineDioxaneNaOtBu11090

Experimental Protocols

Detailed Methodology for Buchwald-Hartwig Amidation of this compound

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (e.g., Aniline, Hexylamine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%) under an inert atmosphere.

  • Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.2-1.5 equivalents) and this compound (1.0 equivalent).

  • Solvent and Amine Addition: Add the anhydrous solvent (e.g., toluene, to make a 0.1-0.5 M solution with respect to the aryl halide). Finally, add the amine (1.1-1.2 equivalents).

  • Reaction: Seal the flask or vial and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition Complex pd0->oxidative_addition amine_coordination Amine Coordination Complex oxidative_addition->amine_coordination amido_complex Palladium Amido Complex amine_coordination->amido_complex Deprotonation amido_complex->pd0 Reductive Elimination product Amide Product amido_complex->product base_h [Base-H]⁺ amido_complex->base_h halide_ion Cl⁻ amido_complex->halide_ion aryl_halide This compound (Ar-Cl) aryl_halide->oxidative_addition amine Amine (R-NH₂) amine->amine_coordination base Base base->amido_complex

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Optimization_Workflow start Start: Define Reaction (this compound + Amine) initial_screen Initial Screen: - Pd Source (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) - Temp (e.g., 100°C) start->initial_screen analyze1 Analyze Results (Yield, Purity) initial_screen->analyze1 optimize_ligand Optimize Ligand: Screen SPhos, RuPhos, etc. analyze1->optimize_ligand Low Yield or Side Products final_conditions Final Optimized Conditions analyze1->final_conditions High Yield & Purity analyze2 Analyze Results optimize_ligand->analyze2 optimize_base Optimize Base: Screen Cs₂CO₃, K₃PO₄, etc. analyze2->optimize_base Further Optimization Needed analyze2->final_conditions High Yield & Purity analyze3 Analyze Results optimize_base->analyze3 optimize_temp Optimize Temperature: Screen 80°C to 120°C analyze3->optimize_temp Further Optimization Needed analyze3->final_conditions High Yield & Purity analyze4 Analyze Results optimize_temp->analyze4 analyze4->final_conditions

Caption: Experimental workflow for optimizing amidation conditions.

References

Technical Support Center: Purification of 3-Chlorobenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 3-Chlorobenzamide by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

An ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but poorly at room or lower temperatures.[1] For this compound, which is a moderately polar compound, polar solvents are generally a good starting point. Reports indicate it is soluble in methanol and other organic solvents like ethanol and chloroform, while being poorly soluble in water.[2][3] A mixed solvent system, such as ethanol-water or acetone-water, can also be effective.[4] The choice of solvent should be determined experimentally to achieve the best balance between yield and purity.

Q2: How much solvent should I use for the recrystallization?

The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[2] Using too much solvent is a common error that leads to a poor or no yield of crystals because a significant amount of the product will remain dissolved in the mother liquor even after cooling.[3][5][6]

Q3: My this compound is colored. How can I remove the color?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal. Add the charcoal to the hot solution before filtration. However, use it sparingly, as excessive use can adsorb the desired product, leading to a lower yield.[5]

Q4: What is "oiling out," and how can I prevent it with this compound?

"Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid upon cooling.[3] This is more likely to happen if the melting point of the compound is low relative to the boiling point of the solvent or if the compound is significantly impure.[3] The melting point of this compound is approximately 133-137 °C. To prevent oiling out, you can try adding slightly more hot solvent to the solution or cooling the solution more slowly.[5][6] Using a different solvent or a mixed-solvent system can also resolve this issue.[6]

Q5: What safety precautions should I take when working with this compound?

This compound may cause skin, eye, and respiratory irritation. It is essential to handle it in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhaling the dust or vapors.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling 1. Too much solvent was used. [3][5] 2. The solution is supersaturated. [2][3] 3. The cooling process is too slow. 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[5] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2][3] 3. Cool the solution in an ice bath to promote nucleation.
Low yield of crystals 1. Too much solvent was used. [5][6] 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent that was not cold. [2] 4. The crystals were not completely dried. 1. Use the minimum amount of hot solvent necessary for dissolution.[2] You can attempt to recover more product from the mother liquor by evaporating some of the solvent.[5] 2. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.[6] 3. Always wash the collected crystals with a small amount of ice-cold solvent.[2] 4. Ensure the crystals are thoroughly dried to remove any residual solvent.
Product "oils out" instead of crystallizing 1. The melting point of the solid is lower than the temperature of the solution. [3][5] 2. High concentration of impurities. [3] 3. Rapid cooling. [6]1. Reheat the solution and add a small amount of additional hot solvent.[5] 2. Consider purifying the crude product by another method, such as column chromatography, before recrystallization. 3. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[6]
Crystals are impure (e.g., poor melting point) 1. Crystallization occurred too rapidly. [5] 2. Insoluble impurities were not removed. 3. The solution was not sufficiently cooled. 1. Allow the solution to cool slowly and undisturbed to promote the formation of a pure crystal lattice. 2. Perform a hot filtration step to remove any insoluble impurities before cooling the solution.[2] 3. Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product and minimize the dissolved impurities in the final crystals.

Data Presentation

Solubility of this compound in Common Solvents

The following table provides a qualitative guide to the solubility of this compound. Experimental verification is recommended to determine the optimal solvent for a specific application.

Solvent Polarity Solubility at 25°C (Room Temp) Solubility at Boiling Point Suitability for Recrystallization
Water HighPoor/Insoluble[2]Slightly SolublePotentially suitable, especially in a mixed solvent system.
Methanol HighSoluble[3]Very SolubleGood, likely to be an effective recrystallization solvent.
Ethanol HighModerately Soluble[2]Very SolubleGood, a common choice for recrystallization.
Acetone MediumSolubleVery SolubleMay be too good of a solvent at room temperature, but could work in a mixed-solvent system.
Ethyl Acetate MediumModerately SolubleSolublePotentially suitable, requires experimental testing.
Toluene LowSlightly SolubleSolubleMay be a good choice if a less polar solvent is needed.
Hexane LowPoor/InsolubleSlightly SolubleLikely a poor solvent, but could be used as an anti-solvent in a mixed-solvent system.

Experimental Protocols

Detailed Methodology for the Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair. For this example, an ethanol/water system is used.

  • Dissolution: Place the crude this compound (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of the primary solvent (ethanol) and heat the mixture gently on a hot plate. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: To remove insoluble impurities and charcoal, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, a cold ethanol/water mixture) to remove any remaining soluble impurities.[2]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a desiccator or a low-temperature oven.

  • Purity Assessment: Determine the melting point of the purified crystals. Pure this compound has a melting point of 133-137 °C. A sharp melting point within this range indicates high purity.

Visualizations

Recrystallization_Troubleshooting Troubleshooting Recrystallization Issues start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Product Oils Out? crystals_form->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Reduce Solvent Volume no_crystals->troubleshoot_no_crystals troubleshoot_no_crystals->cool oil Oiling Out Occurs oiling_out->oil Yes collect Collect Crystals (Vacuum Filtration) oiling_out->collect No troubleshoot_oil Troubleshoot: - Reheat & Add More Solvent - Cool Slowly - Change Solvent oil->troubleshoot_oil troubleshoot_oil->cool check_yield Check Yield & Purity collect->check_yield low_yield Low Yield/ Impure check_yield->low_yield No success Pure Crystals Obtained check_yield->success Yes troubleshoot_yield Troubleshoot: - Check Solvent Amount - Ensure Slow Cooling - Re-crystallize low_yield->troubleshoot_yield troubleshoot_yield->start

Caption: Troubleshooting workflow for common recrystallization problems.

Solvent_Solubility_Relationship Solvent Selection for Recrystallization cluster_temp Temperature cluster_solubility Solubility High Temp High Temp Low Temp Low Temp High Solubility High Solubility Low Solubility Low Solubility ideal_solvent Ideal Recrystallization Solvent ideal_solvent->High Temp High Solubility ideal_solvent->Low Temp Low Solubility

Caption: Relationship between temperature and solubility for an ideal recrystallization solvent.

References

minimizing byproduct formation in 3-Chlorobenzamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 3-Chlorobenzamide. The information is tailored for researchers, scientists, and drug development professionals to help minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile substrate for several organic transformations. The most common reactions include:

  • Hofmann Rearrangement: To synthesize 3-chloroaniline.

  • Reduction: To produce 3-chlorobenzylamine.

  • Buchwald-Hartwig Amination: To form N-aryl or N-alkyl-3-chlorobenzamides by coupling with an amine at the chloro-substituted position.

Q2: What are the typical byproducts observed in these reactions?

Byproduct formation is specific to each reaction type. Common impurities can include unreacted starting material, intermediates, and products from side reactions such as hydrolysis or over-reduction. Detailed troubleshooting guides for each reaction are provided below.

I. Hofmann Rearrangement of this compound

The Hofmann rearrangement converts a primary amide, such as this compound, into a primary amine with one less carbon atom, yielding 3-chloroaniline. The reaction typically proceeds by treating the amide with a halogen (like bromine) and a strong base.

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of 3-Chloroaniline Incomplete reaction.- Increase reaction time or temperature moderately. - Ensure the complete dissolution of this compound, as poor solubility can hinder the reaction.[1]
Hydrolysis of this compound.- Add the base solution at a low temperature to minimize premature hydrolysis. - Avoid excessively high temperatures during the reaction.[2]
Formation of ureas.- The intermediate isocyanate can react with the product amine. Ensure rapid hydrolysis of the isocyanate by using a sufficient amount of aqueous base.
Presence of Unreacted this compound Insufficient bromine or base.- Use a slight excess of bromine and at least four equivalents of base per equivalent of amide.[3]
Reaction temperature is too low.- Gradually increase the temperature after the initial formation of the N-bromoamide.
Formation of Azoxybenzenes and other colored impurities Over-oxidation of the resulting amine.- Avoid a large excess of the oxidizing agent (e.g., bromine or bleach). - Work up the reaction promptly once the starting material is consumed.
Experimental Protocol: Modified Hofmann Rearrangement

This protocol is adapted from a general procedure for Hofmann rearrangements and should be optimized for this compound.[4]

  • Reaction Setup: In a round-bottom flask, dissolve this compound in methanol.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the solution.

  • Reflux: Heat the solution to reflux for 15-30 minutes.

  • Work-up:

    • Remove methanol via rotary evaporation.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with hydrochloric acid, sodium hydroxide, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent and purify the crude 3-chloroaniline by column chromatography or recrystallization.

Logical Workflow for Troubleshooting Hofmann Rearrangement

Hofmann_Troubleshooting start Low Yield or Impurities in Hofmann Rearrangement check_sm Check for Unreacted this compound (TLC/LCMS) start->check_sm sm_present Unreacted Starting Material Present check_sm->sm_present no_sm Starting Material Consumed check_sm->no_sm sm_present->no_sm No increase_reagents Increase Stoichiometry of Bromine/Base sm_present->increase_reagents Yes check_byproducts check_byproducts no_sm->check_byproducts Analyze Byproducts (NMR/MS) optimize_temp Optimize Temperature and Reaction Time increase_reagents->optimize_temp Re-run end Pure 3-Chloroaniline optimize_temp->end Successful hydrolysis Minimize Hydrolysis: - Lower initial temperature - Control base addition check_byproducts->hydrolysis 3-Chlorobenzoic Acid Detected urea Improve Isocyanate Hydrolysis: - Ensure sufficient aqueous base check_byproducts->urea Urea Byproduct Detected colored_impurities Prevent Over-oxidation: - Use precise amount of oxidant - Prompt work-up check_byproducts->colored_impurities Colored Impurities Observed hydrolysis->end urea->end colored_impurities->end Amide_Reduction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask Flame-dry glassware under N2/Ar prep_reagents Use anhydrous solvents and fresh LiAlH4 prep_flask->prep_reagents add_lah Suspend LiAlH4 in anhydrous THF at 0°C prep_reagents->add_lah add_amide Slowly add this compound solution add_lah->add_amide reflux Warm to RT and reflux add_amide->reflux monitor Monitor by TLC reflux->monitor quench Cool to 0°C and quench sequentially (H2O, NaOH, H2O) monitor->quench filter Filter granular precipitate quench->filter extract Combine filtrates and dry filter->extract purify Concentrate and purify (distillation/chromatography) extract->purify product Pure 3-Chlorobenzylamine purify->product Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L2 OA_complex L2Pd(Ar)X Pd0->OA_complex Oxidative Addition ArX This compound ArX->OA_complex Amine R2NH Amine_complex [L2Pd(Ar)(NHR2)]+X- Amine->Amine_complex Base Base Base->Amine_complex Product Coupled Product OA_complex->Amine_complex Ligand Exchange Amido_complex L2Pd(Ar)(NR2) Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Reductive Elimination Amido_complex->Product Beta_Hydride β-Hydride Elimination Amido_complex->Beta_Hydride Hydrodehalogenation Hydrodehalogenation (Benzamide) Beta_Hydride->Hydrodehalogenation

References

Technical Support Center: Purification of Functionalized Isothiazolo[5,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of functionalized isothiazolo[5,4-b]pyridines.

Troubleshooting Guides

Issue 1: Difficulty in Removing Residual Palladium Catalyst

Question: After a cross-coupling reaction (e.g., Suzuki-Miyaura), I'm struggling to remove the residual palladium catalyst from my functionalized isothiazolo[5,4-b]pyridine product. What purification strategies can I employ?

Answer:

Residual palladium catalysts are a common impurity in cross-coupling reactions and can be challenging to remove. Here are several strategies you can employ, ranging from simple filtration to more specialized techniques.

Recommended Strategies:

  • Silica Gel Column Chromatography with Additives: The basic nature of the pyridine nitrogen can cause streaking and poor separation on a standard silica gel column.[1] To mitigate this, you can add a small amount of a basic modifier to the eluent.

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., hexanes/ethyl acetate). This will help to reduce the interaction of the basic product with the acidic silica gel, leading to better peak shapes and improved separation from palladium residues.

    • Pyridine: A small amount of pyridine can also be used as an eluent modifier for the same purpose.

  • Use of Scavenger Resins: Specialized scavenger resins are highly effective at selectively binding to and removing residual metals.

    • Thiol-based scavengers: Resins functionalized with thiol groups have a high affinity for palladium and can be used to effectively remove it from your product solution.

    • Procedure:

      • Dissolve your crude product in a suitable solvent (e.g., DCM, THF).

      • Add the scavenger resin and stir the mixture at room temperature for a few hours to overnight.

      • Filter off the resin and wash it with the solvent.

      • Combine the filtrates and concentrate under reduced pressure.

  • Activated Carbon Treatment: Activated carbon can effectively adsorb palladium catalysts.

    • Procedure:

      • Dissolve the crude product in an appropriate solvent.

      • Add a small amount of activated carbon.

      • Stir the mixture for a few hours.

      • Filter the mixture through a pad of celite to remove the carbon.

      • Concentrate the filtrate.

Experimental Protocol: Column Chromatography with Triethylamine

  • Materials: Crude isothiazolo[5,4-b]pyridine, silica gel, hexanes, ethyl acetate, triethylamine.

  • Procedure:

    • Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 hexanes/EtOAc with 0.5% TEA).

    • Pack the column with the slurry.

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM) and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexanes, maintaining the concentration of triethylamine throughout.

    • Monitor the fractions by TLC to identify and collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[2]

Issue 2: Product Insolubility and Recrystallization Challenges

Question: My functionalized isothiazolo[5,4-b]pyridine product is poorly soluble, making purification by recrystallization difficult. How can I find a suitable solvent system and induce crystallization?

Answer:

Poor solubility can indeed hamper purification by recrystallization.[3] The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.

Troubleshooting Steps for Recrystallization:

  • Solvent Screening:

    • Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, methanol, ethanol, isopropanol, acetonitrile, DMF, and mixed solvent systems).

    • A good starting point for many isothiazolopyridine derivatives is a mixed solvent system of ethyl acetate with a non-polar co-solvent like petroleum ether or hexane.[4]

    • Procedure for Screening:

      • Place a small amount of your crude solid in several test tubes.

      • Add a small amount of a different solvent to each tube.

      • Observe the solubility at room temperature. An ideal solvent will show low solubility.

      • Heat the tubes to the boiling point of the solvent. The ideal solvent will fully dissolve the compound.

      • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.[2]

  • Inducing Crystallization: If crystals do not form upon cooling, you can try the following techniques:[4]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution to create nucleation sites.[4]

    • Seeding: Add a single, pure crystal of your compound to the supersaturated solution to act as a template for crystal growth.[4]

    • Concentration: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.[4]

    • Cooling: Try cooling the solution to a lower temperature using an ice bath or refrigerator. Be aware that rapid cooling can sometimes lead to smaller, less pure crystals.[4]

  • Addressing "Oiling Out": If your product separates as an oil instead of crystals, it is often due to a high degree of supersaturation or too rapid cooling.

    • Solution: Reheat the solution until the oil redissolves completely (you may need to add a small amount of additional solvent). Then, allow the solution to cool much more slowly. Insulating the flask can help.[4]

Experimental Protocol: Recrystallization from Ethyl Acetate/Petroleum Ether

  • Materials: Crude 3-Chloroisothiazolo[5,4-b]pyridine, ethyl acetate, petroleum ether.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate to create a slurry.

    • Gently heat the mixture while stirring and add ethyl acetate dropwise until the solid completely dissolves.

    • Remove the flask from the heat.

    • Slowly add petroleum ether dropwise while stirring until the solution becomes slightly turbid. If the turbidity persists, gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

    • Dry the crystals under vacuum.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for functionalized isothiazolo[5,4-b]pyridines?

A1: The principal methods for purifying this class of compounds are:

  • Column Chromatography: A versatile technique for separating the target compound from a complex mixture of impurities.[2]

  • Recrystallization: Ideal for removing small amounts of impurities from a solid product that is already relatively pure.[2]

  • Liquid-Liquid Extraction: Often used as a preliminary purification step to remove highly polar or non-polar impurities from the crude reaction mixture.[2]

Q2: My isothiazolo[5,4-b]pyridine derivative is streaking on the TLC plate. What could be the cause and how can I fix it?

A2: Streaking on a TLC plate is often due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silica gel.[1] To resolve this, add a small amount of a basic modifier like triethylamine (0.1-1%) or pyridine to your developing solvent. This will neutralize the acidic sites on the silica gel and result in more defined spots.

Q3: What are some common byproducts I should be aware of during the synthesis and purification of functionalized isothiazolo[5,4-b]pyridines?

A3: While specific byproducts depend on the reaction, some common ones include:

  • Starting materials: Unreacted starting materials are common impurities.

  • Homo-coupled byproducts: In cross-coupling reactions, homo-coupling of the boronic acid or other coupling partner can occur.[1]

  • Over-reaction products: In some cases, multiple functionalizations on the pyridine or isothiazole ring can occur.

  • Decomposition products: Some functionalized isothiazolo[5,4-b]pyridines may be sensitive to heat or acid/base conditions, leading to decomposition.

Q4: How can I improve the yield of my crystallized product?

A4: A low yield during crystallization can be due to several factors:

  • Incomplete precipitation: The compound may still be too soluble in the mother liquor. Try cooling the solution for a longer period or to a lower temperature.[4]

  • Using too much solvent: Initially dissolving the compound in an excessive amount of solvent will result in a significant portion remaining in the solution even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4]

  • Loss during transfer: Be mindful of product loss during transfers between flasks and on the filter paper.

Data Summary

Table 1: Common Solvent Systems for Column Chromatography of Isothiazolo[5,4-b]pyridine Derivatives

Derivative TypeEluent SystemRatioModifierReference
3-Chloroisothiazolo[5,4-b]pyridineHexanes/Ethyl AcetateStart with 9:1-[2]
3,5-disubstituted isothiazolo[4,5-b]pyridinesHexanes/Ethyl Acetate8:2-[3]
3,6-disubstituted isothiazolo[4,5-b]pyridinesHexanes/Ethyl Acetate8.5:1.5-[3]
7-morpholinothiazolo[5,4-b]pyridin-2-amineDCM/MeOH20:1-[5]

Table 2: Recrystallization Solvents for Isothiazolo[5,4-b]pyridine Derivatives

Derivative TypeSolvent(s)ObservationsReference
3,6-dibromoisothiazolo[4,5-b]pyridineMethanolWhite crystals[3]
3-Chloroisothiazolo[5,4-b]pyridineEthyl Acetate/Petroleum EtherRecommended for similar structures[4]

Visualized Workflows

Purification_Workflow cluster_start Start: Crude Product cluster_preliminary Preliminary Purification cluster_main Main Purification cluster_final Final Product Crude Crude Functionalized Isothiazolo[5,4-b]pyridine Extraction Liquid-Liquid Extraction Crude->Extraction Remove gross impurities Column Column Chromatography Extraction->Column For complex mixtures Recrystal Recrystallization Extraction->Recrystal For relatively pure solids Pure Pure Product Column->Pure Recrystal->Pure

Caption: A general workflow for the purification of functionalized isothiazolo[5,4-b]pyridines.

Troubleshooting_Crystallization cluster_problem Problem cluster_solutions Solutions cluster_outcome Desired Outcome NoCrystals No Crystals Form Upon Cooling Scratch Scratch inner surface of the flask NoCrystals->Scratch Seed Add a seed crystal NoCrystals->Seed Concentrate Concentrate the solution NoCrystals->Concentrate Cool Cool to a lower temperature NoCrystals->Cool Crystals Crystal Formation Scratch->Crystals Seed->Crystals Concentrate->Crystals Cool->Crystals

Caption: Troubleshooting workflow for inducing crystallization of isothiazolo[5,4-b]pyridines.

References

strategies to improve the yield of 3-Chlorobenzamide coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Chlorobenzamide coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common challenges in Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reaction yields with this compound consistently low?

A1: Low yields in coupling reactions with this compound can stem from several factors. As an electron-deficient aryl chloride, the oxidative addition step in the catalytic cycle can be challenging. Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be effective. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond.

  • Base Selection: The strength and solubility of the base are critical. For Suzuki-Miyaura couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃). In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically necessary.[1]

  • Reaction Temperature: Aryl chlorides generally require higher reaction temperatures (typically 80-120 °C) to achieve good conversion.[2]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Inadequate degassing of solvents and reaction vessels can lead to catalyst deactivation and the formation of side products like palladium black.

Q2: What are the most common side reactions observed when working with this compound?

A2: Common side reactions include:

  • Hydrodechlorination: Replacement of the chlorine atom with a hydrogen atom, resulting in the formation of benzamide. This can be promoted by certain ligands and bases, especially in the presence of protic solvents.

  • Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide. This is often caused by the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be protonated and removed from the catalytic cycle, especially in the presence of water and a strong base. Using anhydrous conditions or a less nucleophilic base can mitigate this.

Q3: Can the amide group in this compound interfere with the coupling reaction?

A3: Yes, the amide group can potentially influence the reaction. While it is generally a robust functional group, it can:

  • Coordinate to the Palladium Center: The nitrogen and oxygen atoms of the amide could coordinate to the palladium, potentially inhibiting the catalyst.

  • Influence Electronic Properties: As a meta-directing, electron-withdrawing group, the amide deactivates the aryl ring, making the C-Cl bond stronger and oxidative addition more difficult compared to electron-rich aryl chlorides.

Q4: Which type of coupling reaction is most suitable for my desired product with a this compound core?

A4: The choice of reaction depends on the bond you intend to form:

  • Suzuki-Miyaura Coupling: Ideal for forming a new carbon-carbon bond between the 3-position of the benzamide and another aryl or vinyl group.

  • Buchwald-Hartwig Amination: The method of choice for creating a carbon-nitrogen bond, coupling an amine to the 3-position of the benzamide.[1]

  • Heck Reaction: Used to form a carbon-carbon bond by coupling the 3-position of the benzamide to an alkene.

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause:

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst 1. Catalyst System appropriate? Start->Check_Catalyst Is the catalyst active and ligand appropriate for an electron-deficient aryl chloride? Check_Conditions 2. Reaction Conditions Optimal? Start->Check_Conditions Are temperature, base, and atmosphere optimized? Check_Reagents 3. Reagent Quality and Stoichiometry Correct? Start->Check_Reagents Are reagents pure and in the correct ratio? Solution_Catalyst Action: - Screen bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos). - Use a pre-catalyst for easier activation. - Increase catalyst loading. Check_Catalyst->Solution_Catalyst Solution_Conditions Action: - Increase reaction temperature. - Screen different bases (e.g., K3PO4, Cs2CO3 for Suzuki; NaOtBu, LHMDS for Buchwald). - Ensure rigorous degassing (Ar or N2). - Vary solvent system (e.g., Dioxane/H2O, Toluene). Check_Conditions->Solution_Conditions Solution_Reagents Action: - Use fresh, pure reagents. - Ensure boronic acid is not degraded (Suzuki). - Check stoichiometry of all components. Check_Reagents->Solution_Reagents

A logical workflow for troubleshooting low yields.
Formation of Side Products

The presence of significant side products requires a different diagnostic approach, as illustrated below.

Troubleshooting_Side_Products Start Significant Side Products Observed Hydrodechlorination Hydrodechlorination (Benzamide formation) Start->Hydrodechlorination Homocoupling Homocoupling (Biaryl or diamine formation) Start->Homocoupling Protodeboronation Protodeboronation (Loss of boronic acid) Start->Protodeboronation Solution_Hydro Action: - Use a non-protic solvent. - Screen different ligands and bases to disfavor hydride formation. Hydrodechlorination->Solution_Hydro Solution_Homo Action: - Ensure rigorous degassing and maintain a strict inert atmosphere. - Use fresh, high-purity reagents. Homocoupling->Solution_Homo Solution_Proto Action: - Use anhydrous solvents. - Consider a less nucleophilic base (e.g., KF). - Use boronic esters (e.g., pinacol esters) which are more stable. Protodeboronation->Solution_Proto Suzuki_Workflow Setup Reaction Setup - Add this compound, Phenylboronic Acid, Base, Catalyst, Ligand to flask. Inert Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x). Setup->Inert Solvent Add Solvents - Add degassed Dioxane and Water. Inert->Solvent React Heat Reaction - Stir at 100 °C for 12-24h. Solvent->React Workup Workup - Cool, dilute with EtOAc, wash with H2O and brine. React->Workup Purify Purification - Dry, concentrate, and purify by column chromatography. Workup->Purify Product 3-Phenylbenzamide Purify->Product Buchwald_Workflow Setup Reaction Setup - Add Catalyst, Ligand, and Base to Schlenk flask. Inert Inert Atmosphere - Evacuate and backfill with Ar/N2 (3x). Setup->Inert Reagents Add Reagents - Add degassed Toluene, this compound, and Morpholine. Inert->Reagents React Heat Reaction - Stir at 100 °C for 4-12h. Reagents->React Workup Workup - Cool, dilute with EtOAc, filter through Celite. React->Workup Purify Purification - Wash with H2O/brine, dry, concentrate, and purify by column chromatography. Workup->Purify Product 3-(Morpholino)benzamide Purify->Product

References

Technical Support Center: Crystallization of Sulfonamide Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of sulfonamide products.

Frequently Asked Questions (FAQs)

Q1: My sulfonamide product is not crystallizing. What are the initial steps I should take?

A1: When a sulfonamide product fails to crystallize, the primary factors to investigate are solvent selection and supersaturation. Often, the compound may be too soluble in the chosen solvent, or the solution may not be sufficiently concentrated.

Initial Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the air-solvent interface. This can create nucleation sites for crystal growth.[1]

  • Seeding: Introduce a seed crystal of the sulfonamide product, if available. A minuscule amount of the solid can trigger crystallization in a supersaturated solution.[1]

  • Solvent Evaporation: Slowly evaporate the solvent to increase the concentration of the sulfonamide. This can be achieved by leaving the container partially open in a fume hood or by using a gentle stream of an inert gas.

  • Reduce Temperature: If the product is dissolved, slowly cool the solution. Placing the flask in an ice bath can maximize crystal formation once the solution has reached room temperature.[2] For slower cooling, which often yields better quality crystals, insulate the flask.[1]

  • Anti-Solvent Addition: If your sulfonamide is soluble in one solvent, try adding a miscible "anti-solvent" in which it is insoluble. This will reduce the overall solubility and can induce precipitation.

Q2: How do I select an appropriate solvent for the recrystallization of my sulfonamide product?

A2: The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the sulfonamide at high temperatures but have low solubility at room temperature, while impurities remain soluble at all temperatures.[2]

Commonly used solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[2] The selection should be based on small-scale solubility tests. The Extended Hildebrand solubility approach can also be used to estimate the solubility of sulfonamides in various solvent systems.[3] For instance, the solubility of some sulfonamides is highest in acetone and lowest in toluene.[4]

Q3: My crystals are forming too quickly and are very small or impure. How can I improve the crystal quality?

A3: Rapid crystallization often traps impurities within the crystal lattice.[1] The goal is to slow down the crystal growth process to allow for the formation of larger, purer crystals.

Methods to Slow Down Crystallization:

  • Increase Solvent Volume: Add a small amount of additional hot solvent to the dissolved compound. This will keep the compound in solution for a longer period during cooling.[1]

  • Slow Cooling: Instead of placing the flask directly in an ice bath, allow it to cool slowly to room temperature on the benchtop. Insulating the flask with cotton or placing it in a Dewar can further slow the cooling rate.[1]

  • Avoid Disturbances: Do not disturb the flask during the cooling process to allow for the formation of large, well-defined crystals.[2]

Q4: What is polymorphism and how does it affect my sulfonamide crystallization?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5] Different polymorphs of the same sulfonamide can have different physical properties, including solubility, melting point, and stability, which can impact bioavailability.[5][6] The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the presence of impurities.[7] It is crucial to control crystallization conditions to obtain the desired polymorph consistently.

Q5: How can I deal with an oiling out" of my product instead of crystallization?

A5: "Oiling out" occurs when the sulfonamide product separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when a solution of a low-melting solid is cooled too rapidly from a high temperature, or when the solvent is a poor one for crystallization.

Troubleshooting "Oiling Out":

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the primary solvent to decrease the supersaturation.

  • Slower Cooling: Allow the solution to cool much more slowly.

  • Change Solvent System: Use a different solvent or a solvent mixture that is more conducive to crystallization for your specific sulfonamide.

Troubleshooting Guides

Issue 1: Low or No Crystal Yield
Potential Cause Suggested Solution
Inappropriate Solvent The sulfonamide is too soluble in the chosen solvent at low temperatures. Perform small-scale solubility tests with a range of solvents to find one where the sulfonamide is soluble when hot but insoluble when cold.[2]
Insufficient Concentration The solution is not supersaturated. Concentrate the solution by slowly evaporating the solvent.[1]
Rapid Cooling Cooling the solution too quickly may not allow sufficient time for nucleation and crystal growth. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1][2]
Presence of Impurities Certain impurities can inhibit crystallization. If possible, purify the crude product using another method like column chromatography before attempting recrystallization.[2]
Issue 2: Poor Crystal Quality (Small, Needle-like, or Impure)
Potential Cause Suggested Solution
Rapid Crystal Formation Fast crystallization traps impurities.[1] Increase the amount of solvent slightly and allow for slow cooling to promote the growth of larger, purer crystals.[1]
Agitation During Cooling Disturbing the solution can lead to the formation of many small crystals. Keep the crystallization vessel still during the cooling phase.[2]
High Impurity Level A high concentration of impurities can be incorporated into the crystal lattice.[8] Ensure the starting material is as pure as possible. An additional recrystallization step may be necessary.
Solvent-Crystal Interaction The solvent can influence the crystal habit. Experiment with different solvents to see how they affect the crystal shape.[9][10][11]

Data Presentation

Table 1: Solubility of Sulfanilamide in Various Solvents at Different Temperatures

SolventSolubility (mole fraction x10³) at 278.15 KSolubility (mole fraction x10³) at 318.15 K
Toluene0.040.21
Ethyl Acetate0.422.15
1-Octanol0.653.54
Water2.017.98
Benzene0.110.45
1-Butanol4.8718.96
2-Butanol4.1216.54
2-Propanol5.9821.87
1-Propanol7.2125.43
Ethanol10.9836.54
Methanol15.2148.98
Acetone25.4378.65
Data adapted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

Protocol 1: Recrystallization of a Sulfonamide Product

Objective: To purify a crude solid sulfonamide product by recrystallization.

Materials:

  • Crude sulfonamide product

  • Recrystallization solvent (e.g., 95% ethanol)

  • Two Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Place the crude sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent to just cover the solid.[2]

  • Gently heat the mixture on a hot plate with stirring until the solvent boils and the sulfonamide dissolves completely.[2]

  • If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.[2]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[2]

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[2]

  • Collect the crystals by vacuum filtration using a Buchner funnel.[2]

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]

  • Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizations

G Troubleshooting Workflow for Sulfonamide Crystallization start Start: Crude Sulfonamide Product in Solution no_crystals No Crystals Form upon Cooling start->no_crystals Issue oiling_out Product Oils Out start->oiling_out Issue poor_crystals Crystals are Impure or Poorly Formed start->poor_crystals Issue good_crystals Good Quality Crystals Form start->good_crystals Success induce_nucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal no_crystals->induce_nucleation Action reheat_slow_cool Re-heat to Dissolve, Cool Slowly oiling_out->reheat_slow_cool Action recrystallize Perform Second Recrystallization poor_crystals->recrystallize Action wash_dry Wash Crystals and Dry good_crystals->wash_dry end End: Pure Crystalline Sulfonamide Product induce_nucleation->good_crystals Success concentrate Increase Concentration: - Evaporate Solvent - Add Anti-Solvent induce_nucleation->concentrate No Success concentrate->good_crystals Success change_solvent Change Solvent System concentrate->change_solvent No Success reheat_slow_cool->good_crystals Success add_solvent Add More Solvent reheat_slow_cool->add_solvent If still oily reheat_slow_cool->change_solvent No Success add_solvent->reheat_slow_cool recrystallize->good_crystals Success recrystallize->change_solvent No Success wash_dry->end

Caption: Troubleshooting workflow for common crystallization issues.

G Recrystallization Experimental Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Purification a Place Crude Sulfonamide in Erlenmeyer Flask b Add Minimal Hot Solvent a->b c Heat and Stir until Completely Dissolved b->c d Slowly Cool to Room Temperature c->d Clear Solution Obtained e Cool in Ice Bath d->e f Collect Crystals via Vacuum Filtration e->f g Wash with Ice-Cold Solvent f->g h Air Dry Crystals g->h i Final Product h->i Pure Crystals

Caption: Step-by-step workflow for sulfonamide recrystallization.

References

identifying and removing impurities from crude 3-Chlorobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from crude 3-Chlorobenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, and subsequent workup procedures. These may include:

  • Unreacted starting materials: Such as 3-chlorobenzoyl chloride or 3-chlorobenzoic acid.

  • Byproducts of the amidation reaction: Including traces of the corresponding nitrile.

  • Ring-chlorinated isomers: Formed through potential rearrangement reactions under certain conditions.[1]

  • Solvent residues: Residual solvents from the reaction or initial purification steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective laboratory-scale purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity. For removing highly polar or non-polar impurities, a preliminary acid-base extraction can also be beneficial.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect even minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired compound and identify and quantify impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point close to the literature value (approximately 134-136 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.

Troubleshooting Guides

Recrystallization

Problem 1: The crude this compound does not dissolve in the chosen hot solvent.

  • Possible Cause: The solvent is not polar enough, or an insufficient volume of solvent has been used. Aromatic amides can have limited solubility in non-polar solvents.

  • Solution:

    • Gradually add more hot solvent to the flask.

    • If the compound still does not dissolve, select a more polar solvent. Good starting points for aromatic amides include ethanol, methanol, or acetone.[2]

    • Consider using a mixed solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is readily soluble (e.g., ethanol), and then add a hot anti-solvent (a solvent in which it is poorly soluble, e.g., water) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.[1]

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, the rate of cooling is too fast, or the presence of significant impurities is depressing the melting point of the mixture.[1]

  • Solution:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Insulating the flask can help.

    • If the oil persists, try scratching the inside of the flask at the liquid's surface with a glass rod to induce crystallization.

    • Adding a seed crystal of pure this compound can also initiate crystallization.[1]

Problem 3: Poor recovery of purified this compound.

  • Possible Cause: Too much solvent was used during recrystallization, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent required to just dissolve the crude material.

    • Ensure the solution is thoroughly cooled, preferably in an ice bath, before vacuum filtration to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.

    • The filtrate can be concentrated and cooled again to yield a second crop of crystals, which should be analyzed for purity separately.[1]

Column Chromatography

Problem 1: The compound does not move from the baseline on the TLC plate, even with a highly polar eluent.

  • Possible Cause: this compound is a polar molecule and may be strongly adsorbing to the silica gel.

  • Solution:

    • Increase the polarity of your eluent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.

    • Consider adding a small percentage of a more polar solvent like methanol to your eluent.

    • If the compound is still immobile, consider using a different stationary phase, such as alumina (neutral or basic), which has different adsorptive properties.[1]

Problem 2: The compound streaks on the TLC plate and gives broad peaks during column chromatography.

  • Possible Cause: The sample is not fully dissolved in the eluent before loading, it is interacting too strongly with the stationary phase, or the compound may be degrading on the acidic silica gel.[1]

  • Solution:

    • Ensure the crude sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.

    • Alternatively, use the dry-loading technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to obtain a free-flowing powder, and then load this powder onto the top of the column.

    • If degradation is suspected, silica gel can be deactivated by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-3%).[3]

Problem 3: Co-elution of impurities with the desired product.

  • Possible Cause: The polarity of the eluent is too high, or the chosen solvent system does not provide sufficient separation.

  • Solution:

    • Optimize the eluent system using TLC to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound and good separation from impurities.[1]

    • Employ a shallower solvent gradient during column chromatography to improve the resolution between closely eluting compounds.

    • If an impurity is significantly more or less polar, consider a pre-purification step such as an extraction or a simple filtration through a plug of silica.[1]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Aromatic Amides

SolventPolarityBoiling Point (°C)Suitability as a Primary SolventSuitability as an Anti-Solvent
WaterHigh100PoorGood (in mixed systems)
MethanolHigh65GoodPoor
EthanolHigh78GoodPoor
AcetoneMedium56GoodFair
Ethyl AcetateMedium77FairFair
ChloroformMedium61FairFair
TolueneLow111PoorGood
Hexane/HeptaneLow69 / 98PoorGood

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and with heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that provides an Rf of approximately 0.2-0.3 for this compound and gives good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.[1]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (slurry packing is generally preferred).[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully add it to the top of the silica gel bed. Alternatively, use the dry-loading method described in the troubleshooting section.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to move the solvent through the column.[8]

  • Fraction Collection: Collect fractions as the eluent comes off the column.

  • Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: General Procedure for Acid-Base Extraction

This protocol is useful for removing acidic or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl) to remove any basic impurities. Separate the aqueous layer.

  • Basic Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 1 M NaOH) to remove any acidic impurities, such as unreacted 3-chlorobenzoic acid. Separate the aqueous layer.

  • Neutral Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the partially purified this compound, which can then be further purified by recrystallization or chromatography.

Mandatory Visualization

PurificationWorkflow cluster_start Initial State cluster_analysis Purity Assessment cluster_purification Purification Method Selection cluster_outcome Final Product & Verification Crude Crude this compound TLC_Analysis TLC Analysis Crude->TLC_Analysis Initial Assessment Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple Impurity Profile ColumnChrom Column Chromatography TLC_Analysis->ColumnChrom Complex Impurity Profile or Close Rf Values Extraction Acid-Base Extraction (Optional Pre-purification) TLC_Analysis->Extraction Acidic/Basic Impurities Present HPLC_Analysis HPLC/NMR Analysis PureProduct Pure this compound Recrystallization->PureProduct ColumnChrom->PureProduct Extraction->Recrystallization Extraction->ColumnChrom Final_Analysis Final Purity Check (TLC, HPLC, MP) PureProduct->Final_Analysis Verification Final_Analysis->Recrystallization Repurify Final_Analysis->ColumnChrom Repurify Final_Analysis->PureProduct Meets Purity Specs

Caption: Workflow for the purification and analysis of this compound.

RecrystallizationTroubleshooting cluster_problem Problem Encountered cluster_causes Potential Causes cluster_solutions Solutions Problem Recrystallization Issue Cause1 Insoluble in Hot Solvent Problem->Cause1 Cause2 Oils Out Problem->Cause2 Cause3 Poor Recovery Problem->Cause3 Sol1 Use More Solvent / More Polar Solvent / Mixed Solvents Cause1->Sol1 Sol2 Reheat, Add Solvent, Cool Slowly, Seed/Scratch Cause2->Sol2 Sol3 Minimize Hot Solvent, Cool Thoroughly, Minimal Cold Wash Cause3->Sol3

References

Technical Support Center: Optimizing Catalyst Selection for 3-Chlorobenzamide Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst selection in cross-coupling reactions of 3-Chlorobenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for navigating the complexities of these reactions. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the cross-coupling of this compound, offering systematic approaches to identify and resolve them.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Palladium(0) active species has not been efficiently generated or has degraded. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale or substrate reactivity. 3. Low Reaction Temperature: The temperature is not high enough to overcome the activation energy for the oxidative addition of the aryl chloride. 4. Presence of Inhibitors: Water or other impurities can poison the catalyst.[1]1. Use a pre-catalyst or ensure in-situ reduction of the Pd(II) source is effective. Consider using a more air-stable pre-catalyst. 2. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%). 3. Gradually increase the reaction temperature in increments of 10-20 °C. Aryl chlorides often require higher temperatures than bromides or iodides.[2][3] 4. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Low Yield 1. Suboptimal Ligand: The chosen phosphine ligand may not be suitable for the specific coupling partners. For the electron-deficient this compound, an electron-rich and bulky ligand is often required.[4] 2. Inefficient Transmetalation: For Suzuki-Miyaura coupling, the boronic acid may not be effectively activated. 3. Side Reactions: Competing reactions such as hydrodehalogenation or homocoupling are consuming the starting materials.1. Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.[1] 2. Ensure the base is appropriate and present in sufficient equivalents. For Suzuki reactions, a small amount of water can sometimes be beneficial when using inorganic bases like K₃PO₄.[5] 3. Use degassed solvents to minimize oxygen, which can promote homocoupling.[4] Ensure an inert atmosphere is maintained throughout the reaction.
Significant Side Product Formation (e.g., Homocoupling) 1. Presence of Oxygen: Traces of oxygen in the reaction mixture can lead to the homocoupling of the boronic acid in Suzuki reactions.[6] 2. Decomposition of Boronic Acid: Boronic acids can be unstable, leading to side reactions.1. Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of an inert gas.[4] 2. Consider using more stable boronic acid derivatives, such as boronic esters (e.g., MIDA boronates).[7]
Catalyst Deactivation 1. Coordinating Solvents or Reagents: Certain functional groups or solvents can coordinate strongly to the metal center and inhibit catalysis.[1] 2. Formation of Palladium Black: The active catalyst can precipitate out of solution as inactive palladium black.1. Avoid strongly coordinating solvents like nitriles if possible.[1] Ethers (e.g., dioxane, THF) or aromatic hydrocarbons (e.g., toluene) are generally preferred.[2] 2. This can be a sign of ligand degradation or an inappropriate ligand-to-metal ratio. Ensure the use of a suitable bulky phosphine ligand to stabilize the palladium species.
Poor Reproducibility 1. Inconsistent Reagent Quality: Purity of reagents, especially the boronic acid and base, can vary. 2. Variations in Reaction Setup/Conditions: Minor changes in temperature, stirring rate, or inert atmosphere can affect the outcome.1. Use high-purity, anhydrous reagents from a reliable source. 2. Maintain consistent experimental parameters. Document all conditions carefully for each run.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cross-coupling reactions for this compound?

A1: The most prevalent cross-coupling reactions for this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[8][9] Both are typically catalyzed by palladium complexes.

Q2: Why are aryl chlorides like this compound challenging substrates for cross-coupling?

A2: Aryl chlorides are generally less reactive than the corresponding bromides or iodides due to the stronger C-Cl bond.[3] This makes the initial oxidative addition step in the catalytic cycle more difficult, often requiring more forcing conditions (higher temperatures) and specialized, highly active catalyst systems.[3][10]

Q3: Which palladium precursors are recommended for these reactions?

A3: Common palladium precursors include Pd(OAc)₂ and Pd₂(dba)₃.[7][11] These are Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. Pre-formed catalysts, which are often more stable and provide more reproducible results, are also an excellent choice.[12]

Q4: What is the role of the ligand in the catalyst system?

A4: The ligand, typically a bulky, electron-rich phosphine, plays a crucial role in stabilizing the palladium catalyst, promoting the oxidative addition of the aryl chloride, and facilitating the final reductive elimination step to form the product.[6] For challenging substrates like aryl chlorides, ligands such as XPhos, SPhos, and other Buchwald-type ligands are often necessary.[1]

Q5: How do I choose the right base for my reaction?

A5: The choice of base is critical and depends on the specific type of cross-coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases such as NaOt-Bu or LHMDS are typically required to deprotonate the amine.[2] The functional group tolerance of the substrate must be considered, as strong bases can react with sensitive groups like esters.[13]

Q6: What are the best solvents for cross-coupling of this compound?

A6: Aprotic solvents are generally used. Ethereal solvents like 1,4-dioxane and THF, or aromatic hydrocarbons such as toluene, are common choices.[2] The solvent can influence catalyst stability and solubility of the reagents.[14]

Experimental Protocols

General Protocol for Catalyst Screening in Suzuki-Miyaura Coupling of this compound

This protocol outlines a general procedure for screening different catalyst systems.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene/Water mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Preparation: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), the palladium precursor (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%). Add the base (e.g., 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene and Water, 5:1, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification reagents 1. Add Reactants: - this compound - Arylboronic Acid - Pd Precursor & Ligand - Base inert 2. Establish Inert Atmosphere reagents->inert Seal Vessel solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Progress (TLC, GC/MS) heat->monitor workup 6. Quench and Work-up monitor->workup Reaction Complete purify 7. Purify Product workup->purify Troubleshooting_Logic Troubleshooting Decision Tree start Low or No Product Formation check_conversion Is there any starting material consumed? start->check_conversion no_conversion No Conversion check_conversion->no_conversion No low_yield Low Yield check_conversion->low_yield Yes, but low catalyst_issue Potential Catalyst Issue no_conversion->catalyst_issue temp_issue Check Temperature no_conversion->temp_issue side_reactions Check for Side Products low_yield->side_reactions optimize_conditions Optimize Base/Solvent low_yield->optimize_conditions screen_catalyst Screen Catalysts/Ligands catalyst_issue->screen_catalyst increase_temp Increase Temperature temp_issue->increase_temp homocoupling Homocoupling or Hydrodehalogenation? side_reactions->homocoupling degas_solvents Improve Degassing homocoupling->degas_solvents

References

Validation & Comparative

A Comparative Analysis of 3-Chlorobenzamide and 4-Chlorobenzamide: Evaluating Biological Activity as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-Chlorobenzamide and 4-Chlorobenzamide. While direct comparative studies on these specific isomers are limited in publicly available literature, this analysis leverages data from structurally analogous compounds, 3- and 4-phenoxybenzamide, to infer potential differences in their biological profiles, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The benzamide moiety is a known pharmacophore for PARP inhibitors, making this a relevant area of investigation.[1][2][3]

Introduction to Chlorobenzamides and their Therapeutic Potential

This compound and 4-Chlorobenzamide are isomers of a simple chlorinated benzamide. The position of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. Benzamide derivatives have garnered significant interest in medicinal chemistry for their diverse pharmacological activities. A particularly important role for the benzamide scaffold is in the inhibition of PARP enzymes, which are crucial for DNA repair and have become important targets in cancer therapy.[2][3]

Comparative Biological Activity: Insights from Phenoxybenzamide Analogs

Due to the lack of direct comparative data for 3- and 4-chlorobenzamide, we present a comparative analysis based on a study of their phenoxy analogs: 3-(4-carbamoylphenoxy)benzamide and 4-(4-cyanophenoxy)benzamide. This study provides valuable insights into how the substitution pattern on the benzamide ring affects inhibitory activity against a panel of human PARP enzymes.

Quantitative Data Summary: PARP Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the phenoxybenzamide analogs against various PARP enzymes. This data is extrapolated to suggest potential differences in the activity of this compound and 4-Chlorobenzamide.

Target Enzyme3-(4-carbamoylphenoxy)benzamide (Analog of this compound) IC50 (µM)4-(4-cyanophenoxy)benzamide (Analog of 4-Chlorobenzamide) IC50 (µM)
PARP1> 100> 100
PARP21129
PARP3> 100> 100
PARP415> 100
TNKS148> 100
TNKS219> 100
PARP101.83.1
PARP144324
PARP15187.9

Data sourced from a study on phenoxybenzamide analogs and is intended to be illustrative for the potential activities of chlorobenzamides.[4]

The data suggests that the "meta" substituted analog (mimicking this compound) shows a broader spectrum of activity, with notable inhibition of PARP2, PARP4, TNKS1, and TNKS2, in addition to PARP10, PARP14, and PARP15.[4] Conversely, the "para" substituted analog (mimicking 4-Chlorobenzamide) displays a more selective profile, with its most potent activity against PARP10, PARP15, and PARP14.[4] Both analogs were found to be inactive against PARP1.[4]

Experimental Protocols

Detailed methodologies for key experiments relevant to the evaluation of these compounds are provided below.

PARP Inhibition Assay

This protocol describes a method to determine the in vitro inhibitory activity of compounds against PARP enzymes.

Materials:

  • Recombinant human PARP enzymes (e.g., PARP1, PARP2, PARP10)

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds (this compound and 4-Chlorobenzamide) in assay buffer.

  • Add the diluted compounds to the wells, followed by the respective PARP enzyme.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate again.

  • Add the HRP substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percent inhibition and determine the IC50 values.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and 4-Chlorobenzamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and 4-Chlorobenzamide and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided.

PARP_Inhibition_Pathway Hypothesized PARP Inhibition Mechanism cluster_cell Cellular Environment cluster_inhibitor Inhibitor Action DNA_Damage DNA Damage (e.g., Single-Strand Break) PARP PARP Enzyme DNA_Damage->PARP recruits & activates PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR synthesizes using DNA_Repair DNA Repair NAD NAD+ NAD->PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits Repair_Proteins->DNA_Repair Chlorobenzamide 3- or 4-Chlorobenzamide (PARP Inhibitor) Chlorobenzamide->PARP binds to active site

Caption: Hypothesized mechanism of PARP inhibition by chlorobenzamides.

Experimental_Workflow Experimental Workflow for Compound Comparison Start Start Compound_Prep Prepare Serial Dilutions of This compound & 4-Chlorobenzamide Start->Compound_Prep In_Vitro_Assay In Vitro PARP Inhibition Assay (IC50 Determination) Compound_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays Compound_Prep->Cell_Based_Assay Data_Analysis Data Analysis and Comparison In_Vitro_Assay->Data_Analysis Cell_Viability Cell Viability Assay (MTT) (Cytotoxicity Assessment) Cell_Based_Assay->Cell_Viability Cell_Permeability Cell Permeability Assay (e.g., Caco-2) Cell_Based_Assay->Cell_Permeability Cell_Viability->Data_Analysis Cell_Permeability->Data_Analysis Conclusion Conclusion on Differential Biological Activity Data_Analysis->Conclusion

Caption: Workflow for comparing the biological activity of the two isomers.

Conclusion and Future Directions

Based on the analysis of structurally similar phenoxybenzamide compounds, it is plausible that this compound and 4-Chlorobenzamide exhibit distinct biological activity profiles as PARP inhibitors. The positional isomerism of the chlorine atom likely influences the binding affinity and selectivity towards different PARP family members. The "meta" position (3-chloro) may confer a broader spectrum of activity, while the "para" position (4-chloro) could lead to a more selective inhibitory profile.

To definitively elucidate the comparative biological activities of this compound and 4-Chlorobenzamide, direct experimental validation is essential. The protocols and workflows outlined in this guide provide a robust framework for conducting such a comparative study. Future research should focus on performing head-to-head in vitro enzyme inhibition assays against a comprehensive panel of PARP enzymes, followed by cell-based assays to assess cytotoxicity and cell permeability. Such studies will be invaluable for understanding the structure-activity relationships of chlorinated benzamides and for guiding the development of novel and selective enzyme inhibitors for therapeutic applications.

References

The Evolving Landscape of 3-Chlorobenzamide Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of 3-chlorobenzamide derivatives, a class of compounds demonstrating diverse pharmacological potential. By examining their performance against various biological targets and presenting the supporting experimental data, this document aims to illuminate the key structural features driving their efficacy and to guide the rational design of future therapeutic agents.

Comparative Biological Activity of this compound and Related Derivatives

The this compound scaffold has served as a versatile template for the development of inhibitors targeting a range of enzymes and biological systems. The following tables summarize the quantitative data for various derivatives, offering a comparative look at their potency against different targets.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

A study on coumarin-sulfonamide hybrids incorporating a 3-chloro-2-oxo-2H-1-benzopyran-6-sulfonamide core, which bears resemblance to a constrained this compound structure, has identified several potent DPP-IV inhibitors.[1] DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for the treatment of type 2 diabetes.

Compound IDModifications to the Core StructureTargetAssayActivity (IC50 in µM)
Sitagliptin (Standard) -DPP-IVEnzyme Assay0.018
1f Arylcarbamoyl moietyDPP-IVEnzyme Assay15.55
1g Arylcarbamoyl moietyDPP-IVEnzyme Assay15.85
1i Arylcarbamoyl moietyDPP-IVEnzyme Assay13.95
1j Arylcarbamoyl moietyDPP-IVEnzyme Assay14.48
1v Arylcarbamoyl moietyDPP-IVEnzyme Assay13.45

Table 1: In vitro DPP-IV inhibitory activity of 3-chloro-2-oxo-N-(arylcarbamoyl)-2H-1-benzopyran-6-sulfonamide derivatives. Data sourced from Neliti.[1]

Human Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Inhibition

Derivatives of sulfamoyl benzamide have been investigated as selective inhibitors of h-NTPDases, enzymes implicated in various pathological conditions including thrombosis and cancer.[2] While not all are direct this compound analogs, this data provides insight into how substitutions on the benzamide ring influence activity against these targets.

Compound IDCore StructureTargetActivity (IC50 in µM)
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase12.88 ± 0.13
3i N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideh-NTPDase30.72 ± 0.11
3f N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamideh-NTPDase2Sub-micromolar
3j 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamideh-NTPDase2Sub-micromolar
4d 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamideh-NTPDase2Sub-micromolar
2d 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acidh-NTPDase80.28 ± 0.07

Table 2: Inhibitory activity of sulfamoyl benzamide derivatives against various h-NTPDase isoforms. Data sourced from NIH.[2]

Antimicrobial and Anticancer Activities of Related Chlorobenzamide Derivatives

While specific comparative data for a series of this compound derivatives is limited, a study on N-(4-Bromophenyl)-4-chlorobenzamide derivatives provides valuable structure-activity relationship insights for the closely related chlorobenzamide scaffold.[3]

Compound IDDerivative StructureTargetAssayActivity (IC50/MIC in µM)
d6 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeMCF-7 (Breast Cancer)SRB Assay38.0
d7 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativeMCF-7 (Breast Cancer)SRB Assay40.6
- N-(4-(4-bromophenyl)thiazol-2-yl) derivativesGram-positive bacteriaAntimicrobial10–25

Table 3: In vitro biological activities of selected N-(4-Bromophenyl)-4-chlorobenzamide derivatives. Data sourced from BenchChem.[3]

Structure-Activity Relationship (SAR) Insights

From the available data, several key structure-activity relationships can be inferred:

  • Core Benzamide Structure: The benzamide scaffold serves as a crucial anchor for biological activity across different targets.[3]

  • Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate the inhibitory potency and selectivity. For instance, in the h-NTPDase inhibitors, the presence of both chloro and bromo groups in compound 3i led to potent activity against h-NTPDase1 and h-NTPDase3.[2]

  • Amide Substitutions: Modifications at the amide nitrogen are critical for activity. The introduction of various arylcarbamoyl moieties in the DPP-IV inhibitors influenced their potency.[1]

  • Introduction of Heterocycles: The incorporation of a thiazole ring in the 4-chlorobenzamide series conferred both anticancer and antimicrobial activities, suggesting this to be a promising strategy for developing dual-action agents.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

DPP-IV Enzyme Inhibition Assay

This assay is based on the cleavage of a fluorogenic substrate, Gly-Pro-AMC, by DPP-IV, which releases the fluorescent AMC molecule. The increase in fluorescence is proportional to DPP-IV activity.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-AMC

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (this compound derivatives)

  • Standard inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and the standard inhibitor in the assay buffer.

  • In a 96-well plate, add the test compounds or standard inhibitor, followed by the DPP-IV enzyme solution.

  • Include control wells containing the enzyme without any inhibitor (100% activity) and wells with buffer only (blank).

  • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

  • Initiate the reaction by adding the DPP-IV substrate solution to all wells.

  • Incubate the plate at 37°C for a further period (e.g., 30 minutes), protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Mueller-Hinton Broth (MHB)

  • Test compounds (this compound derivatives)

  • Standard antibiotic (e.g., Benzylpenicillin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Malachite Green Assay for NTPDase Activity

This colorimetric assay measures the amount of inorganic phosphate released from the hydrolysis of ATP or ADP by NTPDases. The released phosphate forms a colored complex with malachite green and molybdate.

Materials:

  • h-NTPDase enzymes

  • Substrate (ATP or ADP)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing CaCl₂ (e.g., 5 mM)

  • Test compounds (this compound derivatives)

  • Malachite Green reagent

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compounds, the respective h-NTPDase enzyme, and the assay buffer.

  • Pre-incubate the mixture at room temperature for a short period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate (ATP or ADP).

  • Incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Stop the reaction and develop the color by adding the Malachite Green reagent.

  • After a short incubation for color development, measure the absorbance at a wavelength of ~620-640 nm.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Workflows and Relationships

To further clarify the experimental and logical processes, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Enzyme_Inhibition cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound Derivatives C Incubate Derivatives with Enzyme A->C B Prepare Enzyme and Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Measure Signal (Fluorescence/Absorbance) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

A generalized workflow for determining the in vitro enzyme inhibitory activity of this compound derivatives.

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Biological Outcomes Core This compound Scaffold R1 Substitutions on Phenyl Ring (R1) Core->R1 Modify R2 Substitutions on Amide Nitrogen (R2) Core->R2 Modify Heterocycle Introduction of Heterocyclic Rings Core->Heterocycle Incorporate Potency Altered Potency (e.g., lower IC50) R1->Potency Selectivity Modified Selectivity (e.g., for enzyme isoforms) R1->Selectivity R2->Potency Activity New/Dual Activity (e.g., antimicrobial) Heterocycle->Activity

A logical diagram illustrating the structure-activity relationship principles for this compound derivatives.

This guide serves as a starting point for researchers interested in the therapeutic potential of this compound derivatives. The provided data and protocols offer a foundation for further investigation and the rational design of novel, more potent, and selective drug candidates.

References

Comparative Efficacy of 3-Chlorobenzamide Analogs and Related Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of various benzamide derivatives, including analogs related to 3-Chlorobenzamide, based on available experimental data. The information is intended to support research and development efforts in identifying novel therapeutic agents. This document summarizes quantitative biological activity, details relevant experimental methodologies, and visualizes key signaling pathways.

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro efficacy of selected benzamide derivatives against cancer cell lines and mycobacteria. It is important to note that the compounds presented are not all direct analogs with systematic substitutions of a this compound scaffold but represent structurally related molecules evaluated in different studies.

Anticancer Activity
Compound IDStructure/DescriptionCell Line (Cancer Type)AssayIC50 (µM)Reference
1 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivative (7h )A549 (Non-small cell lung)MTT18.16[1]
PC9 (Non-small cell lung)MTT8.11[1]
H1975 (Non-small cell lung)MTT3.5[1]
2 N-substituted 1H-indole-2-carboxamide with a p-chlorobenzene group (4 )K-562 (Leukemia)MTT0.61[2][3]
HCT-116 (Colon)MTT>100[2][3]
MCF-7 (Breast)MTT>100[2][3]
3 Benzoxazole-Benzamide conjugate (1 )HCT-116 (Colorectal)MTT3.9[4]
MCF-7 (Breast)MTT4.2[4]
4 Benzamide analogue (35 )HepG2 (Hepatocellular carcinoma)Not Specified2.8[5]
Antimycobacterial Activity
Compound IDStructure/DescriptionTarget StrainAssayMIC (µg/mL)Reference
5 3-[(3-Chlorobenzyl)amino]pyrazine-2-carboxamideM. tuberculosis H37RvNot Specified>12.5[6]

Experimental Protocols

Detailed methodologies for key in vitro assays cited in this guide are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and incubated for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[2][3][7]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Mycobacterium tuberculosis) is prepared.

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microplates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Visualizing Mechanisms of Action

To illustrate the biological processes potentially influenced by this compound analogs and related compounds, the following diagrams depict relevant signaling pathways and a generalized experimental workflow.

experimental_workflow General Workflow for In Vitro Efficacy Testing cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound This compound Analogs treatment Treatment with Analogs compound->treatment cells Cell Lines / Microorganisms cells->treatment incubation Incubation treatment->incubation measurement Data Collection (e.g., Absorbance, Viability) incubation->measurement dose_response Dose-Response Curves measurement->dose_response ic50_mic IC50 / MIC Determination dose_response->ic50_mic comparison Efficacy Comparison ic50_mic->comparison

General workflow for in vitro efficacy testing.

PARP_Inhibition PARP Inhibition and DNA Repair Pathway DNA_damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_damage->PARP1 PAR PAR Polymer Synthesis (PARylation) PARP1->PAR NAD+ Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR Benzamide 3-Aminobenzamide (PARP Inhibitor) Benzamide->PARP1 Inhibition

PARP inhibition pathway relevant to benzamides.

Hedgehog_Pathway Hedgehog Signaling Pathway cluster_off cluster_on Hh Hedgehog (Hh) Ligand PTCH1 Patched (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibition SMO_active SMO Active SUFU_Gli SUFU-Gli Complex (Inactive) Gli Gli Transcription Factors (Active) SUFU_Gli->Gli Target_Genes Target Gene Expression (Proliferation, Survival) Gli->Target_Genes Benzamide Benzamide Derivatives (SMO Antagonists) Benzamide->SMO Inhibition SMO_active->SUFU_Gli Dissociation

Hedgehog signaling pathway targeted by some benzamides.

References

A Comparative Guide to Validating 3-Chlorobenzamide Purity with Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical compounds like 3-Chlorobenzamide is fundamental to ensuring the reliability, safety, and efficacy of research materials and active pharmaceutical ingredients (APIs). This guide provides an objective comparison of common analytical techniques for validating the purity of this compound, supported by typical performance data and detailed experimental protocols. The primary methods evaluated are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and classical Titration.

Overview of Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of a vast range of organic compounds, especially those that are non-volatile.[1][2] For this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable, offering excellent separation of the main compound from potential impurities.[1]

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds.[1][3] It provides exceptional separation efficiency and is particularly useful for identifying volatile organic impurities that may be present from the synthesis process.[3] Given that this compound has a boiling point of 555 K (282°C), it is amenable to GC analysis.

Titration represents a classical chemical analysis method that can offer high precision for assay determination.[4] For a compound like this compound, which possesses a weakly basic amide group, a non-aqueous acid-base titration can be an effective, albeit less specific, method for quantifying the bulk material.

Experimental Workflows

Visualizing the procedural flow of each technique is crucial for understanding their implementation. The following diagrams illustrate the typical workflows for HPLC, GC, and Titration analyses.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep Sample & Standard Preparation inject Inject Sample/ Standard prep->inject mobile_phase Mobile Phase Preparation instrument HPLC System Setup & Equilibration mobile_phase->instrument instrument->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection data Data Acquisition & Peak Integration detection->data calc Purity Calculation (% Area Normalization) data->calc GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results sample_prep Sample Preparation (Dissolve in Volatile Solvent) inject Inject Sample sample_prep->inject instrument GC System Setup (Inlet, Oven, Detector) instrument->inject separation Separation on Capillary Column inject->separation detection FID Detection separation->detection data Data Acquisition & Peak Integration detection->data calc Purity Calculation (% Area Normalization) data->calc Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results sample_prep Accurately Weigh Sample & Dissolve in Glacial Acetic Acid titrate Titrate Sample with Standardized Titrant sample_prep->titrate titrant_prep Prepare & Standardize 0.1 M Perchloric Acid titrant_prep->titrate endpoint Detect Endpoint (Potentiometric/Indicator) titrate->endpoint calc Calculate Purity (Based on Titer Volume) endpoint->calc

References

A Comparative Analysis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of N-(4-Bromophenyl)-4-chlorobenzamide derivatives, focusing on their anticancer and antimicrobial properties. Through a synthesis of experimental data, this document elucidates the structure-activity relationships and potential mechanisms of action of this promising class of compounds.

The N-(4-Bromophenyl)-4-chlorobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating significant potential in oncology and infectious disease research.[1] The presence of halogen atoms on both phenyl rings is a key feature that can enhance the biological activity of these molecules.[2] This guide summarizes the quantitative biological data of selected derivatives, details the experimental protocols for their evaluation, and visualizes the synthetic workflow and a key signaling pathway implicated in their anticancer activity.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activities of various N-(4-Bromophenyl)-4-chlorobenzamide derivatives and related analogs against a range of cancer cell lines and microbial strains. This data, compiled from multiple studies, facilitates a comparative assessment of their therapeutic potential.

Table 1: Anticancer Activity of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives and Analogs

Compound IDDerivative Structure/ModificationCancer Cell LineAssayActivity (IC₅₀ in µM)Reference
1 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d6)MCF-7 (Breast)SRB Assay38.0[3]
2 N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivative (d7)MCF-7 (Breast)SRB Assay40.6[3]
3 N-benzylbenzamide derivative (20b)¹HCT116 (Colon)MTT Assay0.012[4]
4 N-benzylbenzamide derivative (20b)¹A549 (Lung)MTT Assay0.015[4]
5 N-benzylbenzamide derivative (20b)¹K562 (Leukemia)MTT Assay0.018[4]
6 N-benzylbenzamide derivative (20b)¹Hela (Cervical)MTT Assay0.027[4]
7 3-Chloro-N-phenylbenzamideSiHa (Cervical)MTT Assay22.4[5]

¹N-benzylbenzamide derivative (20b) is an analog and not a direct derivative of the parent compound.

Table 2: Antimicrobial Activity of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives and Analogs

Compound IDDerivative Structure/ModificationTest OrganismActivity (MIC in µg/mL)Reference
8 N-(4-bromophenyl)benzamideBacillus subtilis6.25[6]
9 4-hydroxy-N-phenylbenzamide (5a)Bacillus subtilis6.25[7]
10 4-hydroxy-N-phenylbenzamide (5a)Escherichia coli3.12[7]
11 N-p-tolylbenzamide (6b)Escherichia coli3.12[7]
12 N-(4-bromophenyl)benzamide (6c)Bacillus subtilis6.25[7]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for the key experiments are provided below.

General Synthesis of N-(4-Bromophenyl)-4-chlorobenzamide Derivatives[8][9]

This protocol outlines a general procedure for the synthesis of the core scaffold.

  • Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-bromoaniline (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Base : To the stirred solution, add a base like triethylamine (1.1-1.2 equivalents).

  • Addition of Acyl Chloride : Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 4-chlorobenzoyl chloride (1.0-1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up : Upon completion, quench the reaction with 1 M hydrochloric acid. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

In Vitro Anticancer Activity (MTT Assay)[4][10]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding : Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC₅₀ Calculation : The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curve of cell viability versus compound concentration.

In Vitro Antimicrobial Activity (Broth Microdilution Method)[4][6]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Compound Dilution : Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized suspension of the target microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation : Inoculate each well with the microbial suspension.

  • Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and evaluation of these derivatives and a proposed signaling pathway for their anticancer activity.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_outcome Outcome start Starting Materials (4-Bromoaniline, 4-Chlorobenzoyl Chloride) reaction Amidation Reaction start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization compound N-(4-Bromophenyl)-4-chlorobenzamide Derivative characterization->compound anticancer Anticancer Assays (MTT, SRB) compound->anticancer antimicrobial Antimicrobial Assays (Broth Dilution) compound->antimicrobial mechanistic Mechanistic Studies anticancer->mechanistic antimicrobial->mechanistic sar Structure-Activity Relationship (SAR) mechanistic->sar lead Lead Compound Identification sar->lead

Caption: General workflow for synthesis and evaluation of benzamide analogs.

G cluster_pathway Proposed Anticancer Signaling Pathway compound N-Arylbenzamide Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition microtubule Microtubule Disruption tubulin->microtubule mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest mapk MAPK Pathway Inhibition microtubule->mapk apoptosis Apoptosis mitotic_arrest->apoptosis proliferation Cell Proliferation Inhibition apoptosis->proliferation mapk->proliferation

Caption: Proposed anticancer signaling pathway for N-Arylbenzamide derivatives.

References

A Comparative Analysis of the Neuroprotective Effects of Chlorobenzamide Isomers: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to address the topic as requested; however, the foundational experimental data required for a direct, evidence-based comparison of these specific isomers is absent from the current body of scientific literature. Searches of scholarly databases for in vitro and in vivo studies assessing the neuroprotective properties of 2-, 3-, and 4-chlorobenzamide, either in direct comparison or individually, did not yield specific results.

While some complex molecules incorporating a chlorobenzamide structure have been investigated for neuroprotective activities, the effects observed in those studies cannot be solely attributed to the chlorobenzamide isomer itself. The overall structure of these larger molecules dictates their biological activity. For instance, a study on acyl-2-aminobenzimidazoles reported that a compound containing a 3-chlorobenzamide moiety, N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide, demonstrated potent activity as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), a target for neuroprotection. However, this does not provide direct evidence of the neuroprotective capacity of the this compound isomer alone.

The available information on the individual chlorobenzamide isomers is largely limited to their chemical and physical properties, synthesis methods, and general toxicity. There is a lack of published research exploring their specific interactions with neuronal signaling pathways, their ability to mitigate excitotoxicity, oxidative stress, or other mechanisms of neuronal cell death.

Future Research Directions

The absence of data highlights a potential area for future investigation. A systematic comparison of the neuroprotective effects of these isomers would be a valuable contribution to the field of neuropharmacology. A hypothetical experimental workflow to address this knowledge gap is outlined below.

Hypothetical Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Neuronal Cell Culture (e.g., SH-SY5Y, HT22) B Induction of Neurotoxicity (e.g., Glutamate, H2O2, 6-OHDA) A->B C Treatment with Chlorobenzamide Isomers (2-, 3-, and 4-) B->C D Assessment of Neuroprotection C->D E Cell Viability Assays (MTT, LDH) D->E F Oxidative Stress Markers (ROS, GSH) D->F G Apoptosis Assays (Caspase activity, TUNEL) D->G H Identification of Active Isomer(s) D->H I Signaling Pathway Analysis (Western Blot, qPCR) H->I J Target Identification Studies H->J K Animal Model of Neurodegeneration (e.g., MCAO, MPTP) J->K L Administration of Active Isomer(s) K->L M Behavioral Assessments L->M N Histopathological Analysis L->N

Caption: Hypothetical workflow for comparing chlorobenzamide isomers.

This proposed workflow would involve:

  • In Vitro Screening: Utilizing cultured neuronal cell lines to induce neurotoxicity and then treating the cells with the different chlorobenzamide isomers to assess their protective effects through various assays.

  • Mechanism of Action Studies: For any isomer that demonstrates neuroprotective activity, further experiments would be conducted to elucidate the underlying molecular mechanisms and identify potential protein targets.

  • In Vivo Validation: The most promising isomer(s) would then be tested in animal models of neurodegenerative diseases to confirm their neuroprotective efficacy in a more complex biological system.

Conclusion

At present, a direct comparison of the neuroprotective effects of 2-, 3-, and 4-chlorobenzamide is not possible due to a lack of published experimental data. The information available focuses on the chemical properties of these isomers rather than their specific biological effects on the central nervous system. The scientific community would benefit from future research designed to systematically evaluate and compare the neuroprotective potential of these simple, yet potentially informative, molecules. Such studies would provide valuable insights into the structure-activity relationships of benzamide derivatives and could inform the design of novel neuroprotective agents.

A Comparative Guide to Scaled-Up 3-Chlorobenzamide Production: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes for the scaled-up production of 3-Chlorobenzamide, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The routes commencing from 3-Chlorobenzonitrile and 3-Chlorobenzoic acid are evaluated based on yield, reaction conditions, and potential for industrial application. Detailed experimental protocols and analytical validation methods are provided to support the selection of the most efficient and scalable synthetic strategy.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route for industrial-scale production hinges on a variety of factors including yield, cost of starting materials, reaction conditions, and environmental impact. Below is a summary of the two primary routes to this compound.

ParameterRoute 1: Hydrolysis of 3-ChlorobenzonitrileRoute 2: Amidation of 3-Chlorobenzoic Acid
Starting Material 3-Chlorobenzonitrile3-Chlorobenzoic Acid
Key Transformation Hydrolysis of a nitrile to an amideConversion of a carboxylic acid to an amide
Reagents & Catalysts Ruthenium catalysts, acids, bases, or enzymes (nitrile hydratase)Thionyl chloride (for acid chloride formation) followed by ammonia, or direct reaction with ammonia at high temperature and pressure.
Reported Yield Can be high, but dependent on the specific catalyst and conditions.High yields are reported, particularly via the acid chloride intermediate (e.g., 90% for the formation of 3-chlorobenzoyl chloride).[1]
Reaction Conditions Varies from mild (biocatalytic) to potentially harsh (acid/base hydrolysis). Ruthenium catalysis often requires specific ligands and conditions.The acid chloride route involves a reactive intermediate. The direct amidation route requires high temperature and pressure.
Scalability Catalytic methods are generally scalable, but catalyst cost and recovery can be a factor. Biocatalytic routes offer green chemistry advantages.Both the acid chloride and direct amidation routes are well-established industrial processes and are generally considered scalable.
Potential Advantages Potentially fewer steps if starting from a nitrile precursor. Biocatalytic routes offer high selectivity and mild conditions.Utilizes a readily available and often cheaper starting material. The chemistry is well-understood and widely implemented in industry.
Potential Disadvantages Cost and availability of specific catalysts (e.g., Ruthenium). Potential for over-hydrolysis to the carboxylic acid.The use of thionyl chloride generates corrosive byproducts (HCl and SO2). The direct amidation requires specialized high-pressure equipment.

Visualizing the Synthetic Pathways

To illustrate the chemical transformations, the following diagrams outline the two primary synthetic routes.

Synthetic_Route_1 3-Chlorobenzonitrile 3-Chlorobenzonitrile This compound This compound 3-Chlorobenzonitrile->this compound Hydrolysis (Ru catalyst, Acid, Base, or Enzyme)

Caption: Route 1: Hydrolysis of 3-Chlorobenzonitrile.

Synthetic_Route_2 cluster_0 Via Acid Chloride cluster_1 Direct Amidation 3-Chlorobenzoic_Acid_AC 3-Chlorobenzoic Acid 3-Chlorobenzoyl_Chloride 3-Chlorobenzoyl Chloride 3-Chlorobenzoic_Acid_AC->3-Chlorobenzoyl_Chloride SOCl2 3-Chlorobenzamide_AC This compound 3-Chlorobenzoyl_Chloride->3-Chlorobenzamide_AC NH3 3-Chlorobenzoic_Acid_DA 3-Chlorobenzoic Acid Ammonium_3-Chlorobenzoate Ammonium 3-Chlorobenzoate 3-Chlorobenzoic_Acid_DA->Ammonium_3-Chlorobenzoate NH3 3-Chlorobenzamide_DA This compound Ammonium_3-Chlorobenzoate->3-Chlorobenzamide_DA Heat, Pressure (-H2O)

Caption: Route 2: Amidation of 3-Chlorobenzoic Acid.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization for specific large-scale equipment and safety considerations.

Route 1: Ruthenium-Catalyzed Hydrolysis of 3-Chlorobenzonitrile

This protocol is based on the general principle of transition-metal-catalyzed nitrile hydrolysis.[2][3]

Materials:

  • 3-Chlorobenzonitrile

  • Ruthenium(II) catalyst (e.g., [Ru(tpy)(bpy)(H2O)]2+)

  • Solvent (e.g., water or a mixed aqueous/organic system)

  • Base (e.g., sodium hydroxide) for pH adjustment

Procedure:

  • In a suitable reactor, dissolve 3-Chlorobenzonitrile in the chosen solvent system.

  • Add the ruthenium catalyst (loading to be optimized, typically 0.1-1 mol%).

  • Adjust the pH of the reaction mixture with a base to maintain slightly alkaline conditions, which can facilitate the hydrolysis.

  • Heat the reaction mixture to a temperature determined by optimization studies (e.g., 80-120 °C) and monitor the progress by HPLC or GC.

  • Upon completion, cool the reaction mixture and adjust the pH to neutral.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Amidation of 3-Chlorobenzoic Acid via the Acid Chloride

This two-step protocol is a classic and robust method for amide synthesis.[1]

Step 1: Synthesis of 3-Chlorobenzoyl Chloride

Materials:

  • 3-Chlorobenzoic Acid

  • Thionyl chloride (SOCl2)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a reactor equipped with a reflux condenser and a gas scrubber, add 3-Chlorobenzoic Acid.

  • Slowly add an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 75-80 °C) and maintain until the reaction is complete (cessation of gas evolution, typically 2-4 hours).

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting crude 3-Chlorobenzoyl chloride can be used directly in the next step or purified by vacuum distillation. A yield of approximately 90% can be expected for this step.[1]

Step 2: Synthesis of this compound

Materials:

  • 3-Chlorobenzoyl Chloride

  • Aqueous ammonia (e.g., 28-30%)

  • An appropriate organic solvent (e.g., dichloromethane or toluene)

Procedure:

  • Dissolve the crude 3-Chlorobenzoyl chloride in the organic solvent in a reactor cooled in an ice bath.

  • Slowly add an excess of cold aqueous ammonia with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Validation of this compound

Ensuring the purity and identity of the final product is critical. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for determining the purity of this compound and quantifying any related impurities.

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or other suitable modifier).

    • Detection: UV at a suitable wavelength (e.g., 230 nm).

    • Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the identity of the product and to detect and identify any volatile impurities.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector and Detector Temperatures: Optimized for the analyte (e.g., 250 °C and 280 °C, respectively).

    • Oven Program: A temperature gradient to ensure separation of the analyte from any impurities.

    • Ionization: Electron Ionization (EI).

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure of the final product.

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amide C=O and N-H stretches).

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Validation Workflow

The following diagram illustrates a typical workflow for the validation of the final this compound product.

Validation_Workflow Crude_Product Crude this compound Purification Recrystallization Crude_Product->Purification Purified_Product Purified this compound Purification->Purified_Product HPLC_Purity HPLC Purity Assay (>99%) Purified_Product->HPLC_Purity GC_MS_Identity GC-MS Identity and Volatile Impurities Purified_Product->GC_MS_Identity Spectroscopy Spectroscopic Confirmation (NMR, IR, MS) Purified_Product->Spectroscopy Final_Product_Release Final Product Release HPLC_Purity->Final_Product_Release GC_MS_Identity->Final_Product_Release Spectroscopy->Final_Product_Release

Caption: Workflow for the validation of this compound.

Conclusion

Both the hydrolysis of 3-Chlorobenzonitrile and the amidation of 3-Chlorobenzoic acid present viable routes for the scaled-up production of this compound. The choice between these routes will depend on factors such as the cost and availability of starting materials, existing manufacturing infrastructure, and desired environmental footprint.

The amidation of 3-Chlorobenzoic acid, particularly through the 3-chlorobenzoyl chloride intermediate, is a well-established and high-yielding method that is likely to be more readily implemented in a standard chemical manufacturing setting. While the direct amidation of the carboxylic acid is also a strong candidate, it requires specialized high-pressure equipment.

The catalytic hydrolysis of 3-Chlorobenzonitrile offers a more modern and potentially greener alternative, especially if a biocatalytic approach is employed. However, the cost and lifecycle of the catalyst are important considerations for large-scale production.

A thorough cost analysis and process safety evaluation should be conducted for the most promising route before committing to a full-scale production campaign. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and consistency of the final this compound product.

References

Unveiling the Target Landscape of 3-Chlorobenzamide-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of 3-substituted benzamide-based kinase inhibitors, with a focus on NS-187 (INNO-406), a compound structurally related to the 3-chlorobenzamide scaffold. The information is supported by experimental data from comprehensive kinase profiling and chemical proteomics studies.

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. The this compound scaffold is a key pharmacophore in a class of potent Bcr-Abl tyrosine kinase inhibitors. Understanding the cross-reactivity of these compounds is crucial for predicting potential off-target effects and identifying opportunities for drug repurposing. This guide centers on the well-characterized inhibitor NS-187 (also known as INNO-406), a 3-(trifluoromethyl)benzamide derivative, as a surrogate for understanding the broader selectivity of this inhibitor class.

Comparative Analysis of Kinase Inhibition

NS-187 was developed as a dual inhibitor of the Bcr-Abl fusion protein and the Src family kinase Lyn, both of which are implicated in chronic myeloid leukemia (CML), including in cases of resistance to first-generation inhibitors like imatinib.[1][2][3] A comprehensive study by Rix et al. profiled the kinase selectivity of INNO-406 against a panel of 272 recombinant kinases, providing a detailed view of its on-target and off-target activities.[1]

The following table summarizes the inhibitory activity (IC50) of NS-187 against its primary targets and a selection of its most potent off-target kinases.

Kinase TargetIC50 (nM)Kinase FamilyAssociated Signaling Pathways
ABL1 2.2 Tyrosine KinaseCell proliferation, survival, differentiation
ABL1 (T315I mutant) >1000Tyrosine KinaseDrug resistance in CML
LYN 4.7 Tyrosine Kinase (Src family)B-cell receptor signaling, cell survival
DDR116Receptor Tyrosine KinaseCell adhesion, migration, proliferation
DDR226Receptor Tyrosine KinaseCollagen-mediated signaling
EPHA230Receptor Tyrosine KinaseCell migration, axon guidance
EPHA332Receptor Tyrosine KinaseDevelopmental processes
EPHA433Receptor Tyrosine KinaseNeuronal development
EPHA535Receptor Tyrosine KinaseAxon guidance
EPHA738Receptor Tyrosine KinaseDevelopmental processes
EPHA840Receptor Tyrosine KinaseCell adhesion and migration
ZAK (MLTK)45Serine/Threonine Kinase (MAP3K)Stress-activated protein kinase signaling
SRC>1000Tyrosine Kinase (Src family)Cell growth, differentiation, survival
YES>1000Tyrosine Kinase (Src family)Cell growth and differentiation
BLK>1000Tyrosine Kinase (Src family)B-cell signaling

Data sourced from Rix et al., Leukemia (2010) 24, 44–50.[1]

As the data indicates, NS-187 is a highly potent inhibitor of its intended targets, ABL1 and LYN. Notably, it does not inhibit the T315I "gatekeeper" mutant of ABL1, a common mechanism of resistance to many Bcr-Abl inhibitors. The study also revealed a number of off-target kinases, primarily within the Ephrin receptor tyrosine kinase family and the DDR (Discoidin Domain Receptor) family, albeit with lower potency compared to its primary targets. Importantly, NS-187 shows high selectivity over other Src family kinases like SRC, YES, and BLK, which are inhibited by other broader-spectrum Bcr-Abl inhibitors.[4]

Experimental Protocols

The determination of the kinase inhibition profile of NS-187 involved two primary methodologies: a competitive binding assay using a large panel of recombinant kinases and chemical proteomics to identify targets in a cellular context.

In Vitro Kinase Inhibition Assay (Recombinant Kinase Panel)

This method assesses the ability of an inhibitor to compete with a known, immobilized ligand for the ATP-binding site of a large number of purified kinases.

Objective: To determine the IC50 values of NS-187 against a broad panel of kinases.

Materials:

  • Recombinant human kinases

  • NS-187 (INNO-406)

  • Immobilized kinase ligand (e.g., on sepharose beads)

  • Kinase-tagged T7 phage

  • Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT, and BSA)

  • DMSO for compound dilution

  • Quantitative PCR (qPCR) reagents

Procedure:

  • A solution of the test compound (NS-187) at various concentrations is incubated with a specific recombinant kinase.

  • An immobilized, broad-spectrum kinase ligand is added to the mixture.

  • The kinase will partition between binding to the test compound in solution and the immobilized ligand.

  • The amount of kinase bound to the immobilized ligand is quantified. In the KINOMEscan™ platform, this is achieved by using kinases tagged with T7 phage and quantifying the amount of phage DNA using qPCR.

  • The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand compared to a DMSO control.

  • IC50 values are calculated from the dose-response curves generated from the binding data at multiple inhibitor concentrations.

Chemical Proteomics Approach

This method identifies the cellular targets of a drug by using the drug itself as a "bait" to pull down its binding partners from a cell lysate.

Objective: To identify the protein targets of NS-187 in a native cellular environment.

Materials:

  • CML cell line (e.g., K562)

  • NS-187-coupled sepharose beads (or other affinity matrix)

  • Control sepharose beads

  • Cell lysis buffer

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

  • Mass spectrometry equipment and reagents

Procedure:

  • CML cells are cultured and harvested.

  • The cells are lysed to release the cellular proteins.

  • The cell lysate is incubated with the NS-187-coupled affinity matrix and a control matrix.

  • Proteins that bind to NS-187 will be captured on the affinity matrix.

  • The matrix is washed extensively to remove non-specifically bound proteins.

  • The specifically bound proteins are eluted from the matrix.

  • The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

  • Comparison of the proteins captured by the NS-187 matrix to the control matrix reveals the specific targets of the inhibitor.

Visualizing Key Pathways and Workflows

To better understand the context of NS-187's activity and the methods used to characterize it, the following diagrams are provided.

Bcr_Abl_Lyn_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Bcr_Abl Bcr-Abl (Constitutively Active Kinase) Lyn Lyn Kinase Bcr_Abl->Lyn Activates Downstream Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) Bcr_Abl->Downstream Phosphorylates Lyn->Downstream Phosphorylates Proliferation Increased Cell Proliferation & Survival Downstream->Proliferation Promotes NS187 NS-187 (3-Substituted Benzamide) NS187->Bcr_Abl Inhibits NS187->Lyn Inhibits

Caption: Bcr-Abl and Lyn Signaling Inhibition by NS-187.

Kinase_Profiling_Workflow cluster_assay In Vitro Kinase Assay Compound NS-187 (Test Compound) Incubation Incubation with Immobilized Ligand Compound->Incubation Kinase Recombinant Kinase Panel (n=272) Kinase->Incubation Quantification Quantification of Bound Kinase (qPCR) Incubation->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis

Caption: Experimental Workflow for In Vitro Kinase Profiling.

References

Safety Operating Guide

Proper Disposal of 3-Chlorobenzamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for the safe handling and disposal of 3-Chlorobenzamide, providing immediate safety protocols, detailed disposal procedures, and clear visual aids to ensure the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. This document outlines the necessary procedures for the safe disposal of this compound, a halogenated organic compound. Adherence to these guidelines is critical to mitigate risks and comply with safety regulations.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its key hazard information and physical properties.

Parameter Guideline Citation
GHS Hazard Classifications Acute Toxicity, Oral (Category 4), Skin Sensitization (Category 1), Eye Irritation (Category 2)[1][2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.[1][2]
Molecular Formula C₇H₆ClNO[1]
Molecular Weight 155.58 g/mol [1]
CAS Number 618-48-4[1]

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use appropriate personal protective equipment to prevent exposure.

  • Eye Protection: Wear safety glasses with side-shields or chemical goggles.[2]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[2][3]

  • Skin and Body Protection: Wear a lab coat or flame-retardant antistatic protective clothing.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as halogenated hazardous waste. Do not dispose of it down the drain or in regular trash.

  • Waste Segregation:

    • Collect all waste containing this compound, including contaminated solids and solutions, in a designated and clearly labeled waste container.

    • This container must be specifically marked for "Halogenated Organic Waste."[4][5]

    • Crucially, do not mix halogenated waste with non-halogenated waste streams to prevent dangerous chemical reactions and to ensure proper disposal treatment.[5]

  • Container Labeling:

    • The waste container must be labeled with the full chemical name, "Waste this compound," and any other constituents in the waste mixture. Do not use abbreviations or chemical formulas.[4]

    • The label should also clearly indicate "Hazardous Waste."

  • Storage:

    • Keep the waste container tightly sealed except when adding waste.

    • Store the container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong reducing agents, and acids.[6]

  • Disposal:

    • The approved disposal method for this compound is through a licensed chemical destruction plant, which typically involves controlled incineration with flue gas scrubbing.[3]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Personal Precautions:

    • Avoid dust formation and breathing vapors, mist, or gas.[3]

    • Ensure adequate ventilation.

    • Evacuate personnel to a safe area.[3]

  • Containment and Cleanup:

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][3]

    • For solid spills, sweep up and shovel the material into a suitable container for disposal.[6] For liquid spills, contain the spillage and then collect it with an electrically protected vacuum cleaner or by wet-brushing.[2]

  • Decontamination:

    • After the spill has been cleaned up, decontaminate the area with soap and water. Collect all cleaning materials for disposal as hazardous waste.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Is the waste mixed with non-halogenated solvents? A->B C Segregate as Halogenated Waste B->C No H STOP: Consult EHS for Proper Segregation Protocol B->H Yes D Label Container with Full Chemical Name(s) and 'Hazardous Waste' C->D E Store in a Designated, Secure, and Ventilated Area D->E F Contact EHS for Waste Pickup and Disposal E->F G End: Proper Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Navigating the Safe Handling of 3-Chlorobenzamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 3-Chlorobenzamide, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans to ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended equipment for various routes of exposure.

Exposure Route Recommended PPE Specifications
Respiratory Respiratory protectionUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Hand Protective glovesWear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene).
Eye/Face Safety glasses with side-shields or gogglesEnsure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin and Body Protective work clothing, long-sleeved shirts, and long pantsWear appropriate protective clothing to prevent skin contact.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks associated with this compound.

Handling and Storage
  • Handling: Use only in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation. Use personal protective equipment as required. Sweep up and shovel into suitable containers for disposal. Avoid dust formation.

Disposal

Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Emergency Procedures: First-Aid Measures

Immediate and appropriate first aid is critical in case of accidental exposure.

Exposure Type First-Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

prep Preparation - Review SDS - Assemble PPE handling Handling - Use in ventilated area - Avoid contact and dust prep->handling spill Accidental Release - Ventilate area - Use PPE and contain spill handling->spill If Spill Occurs first_aid First Aid - Follow exposure-specific procedures - Seek medical attention handling->first_aid If Exposure Occurs storage Storage - Tightly closed container - Cool, dry, ventilated area handling->storage Post-Experiment spill->handling After Cleanup first_aid->handling If Cleared disposal Disposal - Follow regulations - Proper waste classification storage->disposal When No Longer Needed end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chlorobenzamide
Reactant of Route 2
Reactant of Route 2
3-Chlorobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。